1-Bromo-3-iodopropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCHTIHSVATQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498952 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22306-36-1 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-3-iodopropane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodopropane is a valuable bifunctional alkylating agent in organic synthesis, prized for the differential reactivity of its two halogen atoms. This property allows for sequential nucleophilic substitutions, making it a key building block in the construction of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its reactivity.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[3] It is insoluble in water but soluble in common organic solvents such as alcohols and ethers.[3] Due to its sensitivity to light, it should be stored in a dark, refrigerated environment. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆BrI | [1][3] |
| Molecular Weight | 248.89 g/mol | [1][3] |
| CAS Number | 22306-36-1 | [1] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Density | 2.261 ± 0.06 g/cm³ (Predicted) | [5] |
| Boiling Point | 46-47 °C at 1.1 Torr | [5] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [3] |
| Refractive Index | n20/D 1.597 (lit.) | |
| Storage Temperature | 2-8°C, protect from light | [4] |
Spectroscopic Data
Expected 1H NMR Spectrum: The proton NMR spectrum is expected to show three signals, all of which would be triplets due to coupling with adjacent methylene (B1212753) groups. The methylene group attached to the iodine atom (I-CH2-) would appear furthest downfield, followed by the methylene group attached to the bromine atom (Br-CH2-), and the central methylene group (-CH2-) would be the most upfield.
Expected 13C NMR Spectrum: The carbon NMR spectrum should exhibit three distinct signals for the three carbon atoms. The carbon bonded to iodine (C-I) is expected to have the lowest chemical shift (most upfield), while the carbon bonded to bromine (C-Br) will be further downfield. The central carbon atom will appear at an intermediate chemical shift.
Expected IR Spectrum: The infrared spectrum will be dominated by C-H stretching and bending vibrations. Key absorptions would include:
-
C-H stretching: around 2850-2960 cm-1.
-
CH2 scissoring: around 1465 cm-1.
-
C-Br stretching: in the range of 515-690 cm-1.
-
C-I stretching: typically in the range of 485-600 cm-1.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 1,3-propanediol. The first step is the conversion of the diol to 1-bromo-3-propanol, followed by the iodination of the remaining hydroxyl group.[3] An alternative and more direct route is the Finkelstein reaction using 1,3-dibromopropane (B121459) and sodium iodide.
Protocol: Synthesis via Finkelstein Reaction of 1,3-Dibromopropane
This procedure utilizes the differential solubility of sodium halides in acetone (B3395972) to drive the reaction towards the desired product.
Materials:
-
1,3-dibromopropane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.
-
Add 1,3-dibromopropane (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by the precipitation of sodium bromide.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.
-
Wash the filtrate with an equal volume of water in a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate (B1220275) to remove any residual iodine, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.
Purification
The primary method for purifying this compound is fractional distillation, typically under reduced pressure to prevent decomposition at high temperatures.[6]
Protocol: Purification by Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound in the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect and discard the initial forerun, which may contain more volatile impurities.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 46-47 °C at 1.1 Torr).[5]
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive peroxides.
Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the different reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is weaker and iodide is a better leaving group than bromide, making the iodinated carbon more susceptible to nucleophilic attack.[2] This allows for selective, sequential substitution reactions.
Nucleophilic Substitution Reactions:
This compound readily undergoes SN2 reactions with a variety of nucleophiles.[7][8][9] By controlling the reaction conditions, it is possible to selectively substitute the iodine atom while leaving the bromine atom intact for subsequent transformations.
-
Reaction with Amines: Forms N-substituted propanamines, which can be further cyclized or functionalized.
-
Reaction with Cyanide: Leads to the formation of 4-bromobutanenitrile, extending the carbon chain by one atom.[9]
-
Reaction with Thiolates: Yields 3-bromopropyl thioethers.
-
Reaction with Alkoxides: Produces 3-bromopropyl ethers.
The general workflow for such a selective substitution is depicted below.
Role in Drug Development and Bioactive Molecule Synthesis
This compound serves as a versatile linker and building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][5] Its ability to introduce a three-carbon chain with two distinct points for functionalization is highly advantageous in constructing complex molecular scaffolds. For instance, it can be used to synthesize heterocyclic compounds, which are prevalent in many drug structures.[2] While direct involvement in a specific signaling pathway has not been documented, its role as a precursor to bioactive compounds is well-established.
The logical workflow for the incorporation of the propyl linker from this compound into a potential bioactive molecule is illustrated below.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It is also considered to be slightly toxic and irritating.[3] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin, eyes, and the respiratory tract.[3] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.
Conclusion
This compound is a highly useful and versatile reagent in organic synthesis. Its distinct chemical properties, particularly the differential reactivity of its carbon-halogen bonds, provide a powerful tool for the controlled, stepwise construction of complex molecules. This guide has summarized its key physical and chemical characteristics, provided detailed experimental protocols for its synthesis and purification, and highlighted its importance in the synthesis of bioactive compounds. For researchers and professionals in drug development, a thorough understanding of this compound's properties and reactivity is essential for its effective application in the laboratory.
References
- 1. This compound | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. (E)-1-bromo-3-iodoprop-1-ene | C3H4BrI | CID 12046677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 22306-36-1 [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. Show how you might use a nucleophilic substitution reaction of 1-bromopro.. [askfilo.com]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 1-Bromo-3-iodopropane
Authored by: Gemini AI
Publication Date: December 21, 2025
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-iodopropane, a valuable heterobifunctional alkylating agent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, along with the expected analytical data from various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also visualizes the synthetic workflow and its utility as a synthetic intermediate through logical diagrams, catering to researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a linear, three-carbon alkyl halide containing two different halogen atoms at its terminal positions. This structural feature makes it a highly useful building block in organic synthesis, allowing for selective reactions at either the bromo- or iodo-substituted carbon. The greater lability of the carbon-iodine bond compared to the carbon-bromine bond enables chemists to perform sequential nucleophilic substitutions, making it an ideal reagent for the synthesis of complex molecules, including pharmaceuticals and other specialty chemicals. This guide aims to provide a detailed technical resource on this compound for professionals in the chemical and pharmaceutical sciences.
IUPAC Name and Structure
The nomenclature and structural details of the compound are fundamental for its unambiguous identification.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₃H₆BrI[1]
-
Chemical Structure:
-
SMILES: C(CBr)CI[1]
-
InChI: InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2[1]
-
InChIKey: ITCHTIHSVATQQI-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 248.89 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 46-47 °C at 1.1 Torr | [2] |
| Density | 2.261 ± 0.06 g/cm³ (predicted) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [3] |
| CAS Number | 22306-36-1 | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 1,3-propanediol (B51772).[3] The first step is the conversion of one of the hydroxyl groups to a bromide, followed by the conversion of the remaining hydroxyl group to an iodide.
Reaction Scheme:
HO-CH₂-CH₂-CH₂-OH → Br-CH₂-CH₂-CH₂-OH → Br-CH₂-CH₂-CH₂-I
Materials and Equipment:
-
1,3-Propanediol
-
Hydrobromic acid (48%)
-
Sulfuric acid (concentrated)
-
Iodine
-
Red phosphorus
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Detailed Procedure:
-
Step 1: Synthesis of 3-Bromo-1-propanol
-
In a round-bottom flask equipped with a reflux condenser, combine 1,3-propanediol and an excess of 48% hydrobromic acid.
-
Slowly add concentrated sulfuric acid as a catalyst while cooling the flask in an ice bath.
-
Heat the mixture to reflux for several hours to ensure the complete conversion of one of the hydroxyl groups.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-bromo-1-propanol.
-
-
Step 2: Synthesis of this compound
-
In a round-bottom flask, place the crude 3-bromo-1-propanol.
-
Add red phosphorus, followed by the slow addition of iodine flakes while stirring.
-
Gently heat the reaction mixture to initiate the conversion of the remaining hydroxyl group to an iodide.
-
After the reaction is complete, cool the mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (B1220275) (to remove unreacted iodine), and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purification
The crude this compound can be purified by fractional distillation under reduced pressure to yield a pure, colorless liquid.
Procedure:
-
Assemble a fractional distillation apparatus.
-
Place the crude product in the distilling flask with boiling chips.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point (46-47 °C at 1.1 Torr).[2]
Analytical and Spectroscopic Data
The identity and purity of this compound are confirmed through various spectroscopic techniques. The expected data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals, each corresponding to one of the methylene (B1212753) groups. The signals for the protons on the carbons attached to the halogens will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will display three signals, one for each of the three unique carbon atoms in the propane (B168953) chain.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~3.5 (t) | Br-CH ₂- |
| ~2.3 (quintet) | -CH₂-CH ₂-CH₂- |
| ~3.3 (t) | I-CH ₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by C-H stretching and bending vibrations. The C-Br and C-I stretching frequencies will appear in the fingerprint region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching | 2850-3000 |
| C-H bending | 1400-1470 |
| C-Br stretching | 550-750 |
| C-I stretching | 500-600 |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by two m/z units.
| Ion (m/z) | Identity |
| 248, 250 | [M]⁺ |
| 169 | [M-Br]⁺ |
| 121 | [M-I]⁺ |
| 41 | [C₃H₅]⁺ |
Visualizations
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification of this compound.
Utility in Organic Synthesis
This compound is a versatile reagent for introducing a three-carbon chain with two different reactive handles.
Caption: Sequential nucleophilic substitution using this compound.
Conclusion
This compound is a key synthetic intermediate with well-defined properties and reactivity. This guide has provided a detailed overview of its nomenclature, structure, and physicochemical characteristics. The outlined experimental protocols for its synthesis and purification, along with the expected analytical data, offer a practical resource for laboratory work. The visualized workflows further illustrate its preparation and synthetic utility, making this document a valuable reference for professionals in organic chemistry and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-3-iodopropane (CAS: 22306-36-1)
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in advanced organic synthesis. It covers its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.
Introduction
This compound (CAS No. 22306-36-1) is a valuable halogenated aliphatic hydrocarbon used as a synthetic building block.[1][2] Its structure, featuring both a bromine and an iodine atom on a propane (B168953) chain, offers differential reactivity that is highly advantageous for the controlled, sequential introduction of functionalities into complex molecules.[3] The carbon-iodine bond is typically more labile than the carbon-bromine bond, allowing for selective nucleophilic substitution reactions. This property makes it a cornerstone reagent in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2][3]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. It is a colorless liquid with a characteristic sweet or pungent odor.[1][4] It is insoluble in water but soluble in common organic solvents like alcohol and ether.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22306-36-1 | [2][5][6][7] |
| Molecular Formula | C₃H₆BrI | [1][5][6] |
| Molecular Weight | 248.89 g/mol | [5][6][7][8] |
| IUPAC Name | This compound | [5][6][9] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 46-47 °C @ 1.1 Torr | [8][9] |
| Density | 2.261 g/cm³ | [8][9] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | [1] |
| Purity | ≥98% (Typical) | [2][5] |
| Storage Conditions | Keep in a dark, dry, cool, well-ventilated place | [4][5][10] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves a two-step conversion from 1,3-propanediol.[1] The first step is the formation of the intermediate 1-bromo-3-propanol, followed by a halogen exchange (iodination) reaction.
Experimental Protocol: Synthesis from 1,3-Propanediol [1]
-
Step 1: Synthesis of 1-Bromo-3-propanol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-propanediol.
-
Slowly add an excess of concentrated hydrobromic acid (HBr) along with a catalytic amount of a strong acid like sulfuric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-bromo-3-propanol.
-
Purify the crude product by vacuum distillation.
-
-
Step 2: Synthesis of this compound
-
In a flask protected from light, dissolve the purified 1-bromo-3-propanol in an appropriate solvent.
-
Add an iodinating agent. A common method is the use of iodine in the presence of red phosphorus, which forms phosphorus triiodide in situ.
-
Gently heat the mixture to initiate the reaction, then maintain at a controlled temperature until the conversion is complete (monitor by TLC or GC).
-
Upon completion, cool the reaction and quench any remaining iodine with a sodium thiosulfate (B1220275) solution.
-
Extract the product into an organic solvent, wash the organic phase as described in Step 1, dry, and concentrate.
-
The final product, this compound, is purified by vacuum distillation. Store the product in a dark container, often with a copper stabilizer, under an inert atmosphere.[9]
-
Chemical Reactivity and Applications
This compound is a bifunctional alkylating agent primarily used in nucleophilic substitution reactions.[11] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which enables selective and sequential modifications.
Applications in Drug Development and Organic Synthesis
-
Pharmaceutical Synthesis : This reagent is crucial for constructing complex molecular architectures found in modern drugs.[3] It is used to introduce three-carbon linkers or to build heterocyclic systems in active pharmaceutical ingredients (APIs), including anti-cancer and neurological agents.[3]
-
Agrochemicals : It serves as an intermediate in the synthesis of advanced pesticides and herbicides.[2]
-
Fine Chemicals : It is also employed in the manufacturing of dyes and pigments.[2]
Experimental Protocol: General Nucleophilic Substitution
This protocol describes a typical procedure for the reaction of this compound with a generic nucleophile (Nu⁻).
-
In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chosen nucleophile (e.g., sodium salt of a phenol, an amine, or a thiol) in a suitable polar aprotic solvent (e.g., DMF, Acetone, or Acetonitrile).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of this compound via syringe. For selective reaction at the iodine-bearing carbon, approximately one equivalent is used.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. The Finkelstein reaction, where an alkyl halide is converted to another, is a classic example of this type of transformation.[12]
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica (B1680970) gel to isolate the mono-substituted product. The resulting bromo-alkane can then be subjected to a second nucleophilic substitution, often under more forcing conditions, to achieve bifunctionalization.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Reference(s) |
| Physical Hazard | H226 | Flammable liquid and vapor | [6][10] |
| Health Hazard | H302 | Harmful if swallowed | [4][5] |
| H315 | Causes skin irritation | [5] | |
| H319 | Causes serious eye irritation | [5] | |
| H341 | Suspected of causing genetic defects | [4][5] | |
| H370/H373 | Causes/May cause damage to organs | [5] | |
| Environmental Hazard | H411 | Toxic to aquatic life with long lasting effects | [4][5] |
Mandatory Safety Workflow
-
Handling : Always use this chemical inside a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10] Keep away from heat, sparks, open flames, and other ignition sources.[4][10] Avoid contact with skin and eyes and prevent inhalation of vapors.[1][4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from light.[4][5][10] It should be stored in a locked cabinet or facility.[4]
-
First Aid : In case of skin contact, immediately wash with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[4][10] If swallowed, rinse the mouth and seek immediate medical attention.[4][10]
Conclusion
This compound is a highly effective and versatile reagent for synthetic chemists. Its distinct physicochemical properties and, most notably, the differential reactivity of its two carbon-halogen bonds, provide a powerful tool for the strategic construction of complex organic molecules. While its utility is significant, the hazardous nature of the compound necessitates strict adherence to safety and handling protocols. This guide provides the core technical information required for its safe and effective use in a research and development setting.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 22306-36-1 [sigmaaldrich.com]
- 6. This compound | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 22306-36-1 [m.chemicalbook.com]
- 8. This compound CAS#: 22306-36-1 [m.chemicalbook.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. echemi.com [echemi.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. quora.com [quora.com]
Synthesis of 1-Bromo-3-iodopropane from 1,3-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromo-3-iodopropane, a valuable bifunctional building block in organic synthesis, starting from the readily available 1,3-propanediol (B51772). This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful preparation of this versatile reagent.
Overview of the Synthetic Strategy
The conversion of 1,3-propanediol to this compound is typically achieved through a two-step synthetic sequence. The initial step involves the selective monobromination of 1,3-propanediol to yield the intermediate, 1-bromo-3-propanol.[1] Subsequently, the hydroxyl group of 1-bromo-3-propanol is converted to an iodide to afford the final product, this compound. This stepwise approach allows for a controlled synthesis and purification of the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from 1,3-propanediol, based on established methodologies.
| Step | Reaction | Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | Monobromination | 1,3-Propanediol | Hydrobromic acid (HBr), Glacial Acetic Acid | Room temperature | 3-Bromo-1-propanol (via acetate (B1210297) intermediate) | ~95 |
| 2 | Iodination (Appel Reaction) | 1-Bromo-3-propanol | Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Imidazole (B134444) | 0 °C to Room Temperature | This compound | Good to Excellent (exact yield dependent on specific conditions) |
| 2 | Iodination (Finkelstein Reaction) | 1-Bromo-3-propanol | Sodium Iodide (NaI), Acetone (B3395972) | Reflux | This compound | Good to Excellent (exact yield dependent on specific conditions) |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-3-propanol from 1,3-Propanediol
This procedure involves the formation of a 3-bromo-1-acetoxypropane intermediate, followed by deacetylation.
Materials:
-
1,3-Propanediol
-
Glacial Acetic Acid
-
Dry Hydrogen Bromide (HBr) gas
-
Diethyl ether
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Strong acidic cation exchange resin
Procedure:
-
Acetoxylation and Bromination: In a flask equipped with a gas inlet and stirrer, dissolve 1,3-propanediol in glacial acetic acid at room temperature. Bubble dry HBr gas through the solution with stirring. The reaction is complete when the solution turns a deep red color.
-
Work-up and Extraction: Add water to the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers successively with water, saturated sodium carbonate solution, and again with water.
-
Purification of Intermediate: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-bromo-1-acetoxypropane can be purified by vacuum distillation.
-
Deacetylation: Dissolve the purified 3-bromo-1-acetoxypropane in methanol and add a strong acidic cation exchange resin. Heat the mixture at reflux for approximately 16 hours.
-
Final Purification: Cool the mixture, filter to remove the resin, and wash the resin with methanol. Combine the filtrate and washings, and remove the solvent under reduced pressure. The final product, 1-bromo-3-propanol, is obtained as a colorless liquid after vacuum distillation.
Step 2: Synthesis of this compound from 1-Bromo-3-propanol
Two effective methods for this conversion are the Appel reaction and the Finkelstein reaction.
Materials:
-
1-Bromo-3-propanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1-bromo-3-propanol and triphenylphosphine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of iodine and imidazole in dichloromethane. Add this solution dropwise to the cooled alcohol solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the triphenylphosphine oxide byproduct. Wash the filtrate successively with a saturated solution of sodium thiosulfate (to quench excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography.
Materials:
-
1-Bromo-3-propanol
-
Sodium Iodide (NaI)
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3-propanol and a molar excess of sodium iodide in dry acetone.
-
Reaction: Heat the mixture to reflux. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[2] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., diethyl ether), washed with water to remove any remaining sodium iodide, and dried over an anhydrous drying agent. Further purification can be achieved by distillation or column chromatography.
Visualizations
Synthetic Pathway
Caption: Overall synthetic route from 1,3-propanediol.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Considerations
-
This compound is an alkyl halide and should be handled with care as it is considered slightly toxic and irritating.[1]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Hydrobromic acid is corrosive and should be handled with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound from 1,3-propanediol. By following the outlined experimental protocols and adhering to the safety precautions, researchers can reliably prepare this important bifunctional molecule for a wide range of applications in organic synthesis and drug discovery. The provided quantitative data and visual diagrams offer a clear and concise overview of the entire process, facilitating successful implementation in the laboratory.
References
Physical properties of 1-Bromo-3-iodopropane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1-Bromo-3-iodopropane, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement, catering to the needs of researchers and professionals in the fields of chemistry and drug development.
Core Physical Properties
This compound is a haloalkane compound with the chemical formula C₃H₆BrI. Accurate knowledge of its physical properties is essential for its application in chemical synthesis and various research and development endeavors.
Data Presentation
The experimentally determined and predicted physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Boiling Point | 46-47 °C | at 1.1 Torr[1] |
| Density | 2.261 ± 0.06 g/cm³ | Predicted |
Experimental Protocols
Detailed methodologies for the determination of the boiling point under reduced pressure and the density of liquid compounds are provided below. These protocols are standard laboratory procedures that can be adapted for the specific analysis of this compound.
Boiling Point Determination under Reduced Pressure (Vacuum Distillation)
The reported boiling point of this compound was determined under reduced pressure. Vacuum distillation is the standard technique for determining the boiling point of compounds that may decompose at their atmospheric boiling point or for purification purposes.[2]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] By reducing the external pressure, the boiling point is lowered.[3]
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer and thermometer adapter
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Place the this compound sample into the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.
-
Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly sealed, using vacuum grease if necessary.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser.
-
Connect the apparatus to the vacuum source and the manometer.
-
Slowly evacuate the system to the desired pressure (e.g., 1.1 Torr).
-
Once the pressure is stable, begin heating the sample gently using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of condensate is observed.
-
Record the temperature and the corresponding pressure.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[4][5]
Principle: Density is defined as the mass of a substance per unit volume. The pycnometer method involves accurately measuring the mass of the liquid contained within a known volume.
Apparatus:
-
Pycnometer (of a known volume)
-
Analytical balance
-
Thermometer
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Accurately weigh the empty, dry pycnometer on an analytical balance.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature bath to bring the liquid to the desired temperature.
-
Carefully remove any excess liquid that may have expanded.
-
Dry the outside of the pycnometer and weigh it again.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Visualizations
The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.
References
An In-depth Technical Guide to the Solubility of 1-Bromo-3-iodopropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-iodopropane in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predicted solubility profile based on the principle of "like dissolves like" and the known properties of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₃H₆BrI | [1][2] |
| Molar Mass | 248.89 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Density | Approximately 2.261 g/cm³ | [3] |
| Boiling Point | 46-47 °C at 1.1 Torr | [3] |
| Water Solubility | Insoluble | [1][2] |
Predicted Solubility Profile
Based on its chemical structure—a propyl chain with two different halogen substituents—this compound is a relatively nonpolar molecule. The principle of "like dissolves like" suggests that it will be most soluble in solvents of similar polarity. The following table provides a predicted solubility profile in a range of common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is recommended for precise applications.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Both solute and solvents are non-polar, leading to favorable van der Waals interactions. |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics and potential for favorable π-stacking interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Highly Soluble / Miscible | Ethers have low polarity and can effectively solvate the alkyl halide. |
| Halogenated | Dichloromethane, Chloroform | Highly Soluble / Miscible | Structural similarities and comparable polarities between the solute and solvents promote miscibility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The carbonyl group introduces some polarity, but the alkyl groups of the ketones allow for good interaction with the non-polar part of this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar, the alkyl portion of the solvent can interact with the solute. Solubility is expected to increase with the alkyl chain length of the alcohol. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderately Soluble | These are highly polar solvents, and a polarity mismatch with the relatively non-polar solute may limit solubility. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic shaker or orbital shaker with temperature control
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Calibrated positive displacement pipettes or microsyringes
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Volumetric flasks and appropriate glassware for standard preparation.
-
Syringe filters (chemically compatible, e.g., PTFE).
Procedure
-
Preparation of Saturated Solution:
-
Add a known volume of the selected organic solvent to a series of vials.
-
To each vial, add an excess amount of this compound. An excess is confirmed by the presence of a distinct, undissolved phase of the solute after equilibration.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow for the separation of the undissolved solute.
-
Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved droplets.
-
-
Quantification of Solute:
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that ensures solvent removal without loss of the less volatile solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dry this compound residue.
-
-
Chromatographic Analysis (GC or HPLC):
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by analyzing the standard solutions.
-
Accurately dilute a known volume or mass of the filtered saturated solution.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Data Calculation
-
For Gravimetric Analysis:
-
Mass of solute = (Weight of vial with dry residue) - (Weight of empty vial)
-
Mass of solvent = (Weight of vial with saturated solution) - (Weight of vial with dry residue)
-
Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.
-
-
For Chromatographic Analysis:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the relationship between solvent polarity and the predicted solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between solvent polarity and predicted solubility.
References
Stability and Storage of 1-Bromo-3-iodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodopropane is a valuable bifunctional alkylating agent utilized in a variety of organic syntheses, particularly in the construction of complex molecules within the pharmaceutical and materials science sectors. Its utility is derived from the differential reactivity of the carbon-bromine and carbon-iodine bonds. However, the inherent reactivity of this haloalkane necessitates a thorough understanding of its stability and the implementation of appropriate storage and handling protocols to ensure its integrity and prevent degradation. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and chemical principles.
Chemical Properties and Inherent Instability
This compound is a colorless to light yellow liquid.[1] The presence of two different halogen atoms on the propane (B168953) chain makes it susceptible to degradation, primarily through the cleavage of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it the more likely site for initial degradation.
Recommended Storage Conditions
To maintain the quality and shelf life of this compound, adherence to specific storage conditions is critical. The consensus from various suppliers is to store the compound under the following conditions:
-
Temperature: Cool temperatures are recommended, with some suppliers specifying refrigeration at 2-8°C.[2][3] Room temperature storage is also cited, provided other conditions are met.
-
Light: The compound should be protected from light.[2][3] Amber glass vials or storage in a dark location is essential to prevent photodegradation.
-
Atmosphere: Containers should be tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.
-
Stabilization: Some commercial preparations of this compound are supplied with a stabilizer, such as copper, to inhibit decomposition.[3]
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or cool, dry place | To minimize thermal decomposition. |
| Light Exposure | Keep in a dark place (e.g., amber vial) | To prevent photodissociation of C-I and C-Br bonds. |
| Atmosphere | Tightly sealed under an inert gas (e.g., N₂, Ar) | To prevent hydrolysis and oxidation. |
| Container | Tightly sealed, appropriate material | To prevent ingress of moisture and air. |
| Additives | Use of stabilizers (e.g., copper) | To inhibit free-radical mediated decomposition. |
Factors Affecting Stability and Potential Degradation Pathways
The stability of this compound is influenced by several external factors, which can initiate its decomposition. The primary degradation pathways are believed to be homolytic bond cleavage and nucleophilic substitution/hydrolysis.
Logical Diagram of Stability Factors
Caption: Factors leading to the degradation of this compound.
Experimental Protocols for Stability Assessment
Hypothetical Experimental Workflow for Stability Testing
Caption: A general workflow for conducting a stability study on this compound.
Detailed Methodologies
1. Sample Preparation:
-
A freshly opened, high-purity batch of this compound should be used.
-
Aliquots of the compound are to be placed in amber glass vials with Teflon-lined screw caps.
-
A matrix of storage conditions should be established, including:
-
Temperature: 2-8°C, 25°C, and an elevated temperature (e.g., 40°C).
-
Light: Vials stored in the dark versus those exposed to a controlled light source (e.g., a photostability chamber).
-
Headspace: Vials purged with an inert gas (nitrogen or argon) versus those with a normal air headspace.
-
2. Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for halogenated compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program to separate the parent compound from potential degradation products.
-
Injection: A small, precise volume of the sample, diluted in a suitable solvent (e.g., dichloromethane), is injected.
-
Detection: Mass spectrometry in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for accurate quantification of the parent compound.
3. Data Analysis:
-
The peak area of the this compound is recorded at each time point for each storage condition.
-
The percentage of the parent compound remaining is calculated relative to the initial time point.
-
Mass spectra of any new peaks are analyzed to identify potential degradation products.
-
The degradation rate under each condition can be determined to establish a shelf-life.
Incompatible Materials
To prevent accelerated degradation and potentially hazardous reactions, this compound should not be stored in contact with the following:
-
Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[4]
-
Strong bases: Can promote elimination reactions (dehydrohalogenation).
-
Metals: Certain metals, such as powdered aluminum, magnesium, and zinc, can react with haloalkanes.[4] It is also advisable to avoid contact with brass and steel.[4]
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. While quantitative stability data is sparse, a clear understanding of the factors that promote its degradation allows for the implementation of robust storage and handling procedures. By storing the compound in a cool, dark, and dry environment, under an inert atmosphere, and away from incompatible materials, its chemical integrity can be preserved. For critical applications, it is recommended that users perform their own stability assessments under conditions that mimic their intended use.
References
An In-depth Technical Guide to the Safety of 1-Bromo-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for 1-Bromo-3-iodopropane (CAS No: 22306-36-1), a bifunctional organohalide commonly utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. The following sections detail its chemical and physical properties, hazard classifications, toxicological data, and essential protocols for safe handling, storage, and emergency response.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a strong, pungent odor.[1][2] It is insoluble in water but soluble in organic solvents like alcohol and ether.[1] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆BrI | [1][3][4] |
| Molecular Weight | 248.89 g/mol | [3][4] |
| CAS Number | 22306-36-1 | [3][4][5] |
| Boiling Point | 46-47 °C @ 1.1 Torr | [2][4] |
| Density (Predicted) | 2.261 ± 0.06 g/cm³ | [2][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classification for this compound indicates it is a flammable liquid.[3][5] However, data from some suppliers suggest a broader range of hazards. Both classifications are presented for a comprehensive risk assessment.
2.1 Consensus GHS Classification
| Classification | Code | Description |
| Flammable Liquids | Category 3 | Flammable liquid and vapor |
| Signal Word | Warning | |
| Pictogram | 🔥 | |
| Hazard Statement | H226 | Flammable liquid and vapour.[2][3][5] |
2.2 Extended GHS Classification (Supplier-Specific)
Some suppliers provide a more extensive hazard profile, which may be based on internal data or structural analogies.
| Classification | Code | Description |
| Flammable Liquids | Category 2/3 | Highly flammable liquid and vapour |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects |
| Specific Target Organ Toxicity (Single) | Category 1 | Causes damage to organs |
| Specific Target Organ Toxicity (Repeated) | Category 2 | May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment | Chronic 2 | Toxic to aquatic life with long lasting effects |
| Signal Word | Danger | |
| Pictograms | 🔥, 💀, ❤️, 환경 | |
| Hazard Statements | H225/H226, H302, H315, H319, H341, H370, H373, H411 | [6] |
2.3 Precautionary Statements (P-Statements)
A summary of precautionary measures is provided below, corresponding to the consensus H226 classification.
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] |
| P233 | Keep container tightly closed.[5] | |
| P240 | Ground and bond container and receiving equipment.[5] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[5] | |
| P242 | Use non-sparking tools.[5] | |
| P243 | Take action to prevent static discharges.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] |
| P370+P378 | In case of fire: Use appropriate media to extinguish.[5] | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[5] |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[5] |
Toxicological Information
| Substance | Test | Route | Species | Result | Source(s) |
| 1-Bromo-3-chloropropane (B140262) | LD₅₀ | Oral | Rat | 930 mg/kg | [7] |
| 1-Bromo-3-chloropropane | LC₅₀ (4h) | Inhalation | Rat | 5668 mg/m³ | [7] |
| 1-Bromopropane | LC₅₀ (4h) | Inhalation | Rat | 14,374 ppm | [8] |
Note: The data above is for structurally related compounds and should be used for estimation purposes only. All handling procedures should assume the compound is hazardous.
Safe Handling and Emergency Protocols
4.1 Personal Protective Equipment (PPE) and Handling
Proper handling is critical to minimize exposure. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5] Avoid all personal contact, including inhalation of vapors.[7][9]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[10]
The logical workflow for safely handling this chemical is depicted below.
Caption: Workflow for Safe Handling of this compound.
4.2 Storage, Spill, and Fire Response
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[5][10] Protect from light and keep in a dark place.[2] Incompatible materials include strong oxidizing agents, strong bases, and some metals.[7][10]
-
Spill Response: Evacuate personnel to a safe area.[5] Remove all sources of ignition.[10] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a labeled container for disposal.[9] Use non-sparking tools during cleanup.[9]
-
Fire Response: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[9] Vapors are flammable and may form explosive mixtures with air.[10]
4.3 First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Experimental Workflow Considerations
While specific experimental protocols for safety testing were not available, a generalized workflow for a typical synthetic reaction involving this compound is presented below. This diagram highlights critical safety checkpoints that must be integrated into any experimental plan.
Caption: General Experimental Workflow with Safety Checkpoints.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 22306-36-1 [m.chemicalbook.com]
- 3. This compound | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 22306-36-1 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 22306-36-1|this compound|BLD Pharm [bldpharm.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sdfine.com [sdfine.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Data for 1-Bromo-3-iodopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-bromo-3-iodopropane, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on analogous compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring high-quality spectroscopic data for liquid samples like this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 1-bromopropane, 1-iodopropane, and 1-bromo-3-chloropropane.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.55 | Triplet (t) | 2H | Br-CH₂ -CH₂-CH₂-I |
| ~ 3.30 | Triplet (t) | 2H | Br-CH₂-CH₂-CH₂ -I |
| ~ 2.30 | Quintet (quin) | 2H | Br-CH₂-CH₂ -CH₂-I |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 36 | Br-CH₂ -CH₂-CH₂-I |
| ~ 34 | Br-CH₂-CH₂ -CH₂-I |
| ~ 5 | Br-CH₂-CH₂-CH₂ -I |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching |
| 1465 - 1430 | Medium | CH₂ scissoring |
| 1250 - 1150 | Medium | CH₂ wagging |
| 650 - 550 | Strong | C-Br stretching |
| 550 - 500 | Strong | C-I stretching |
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate compound characterization. The following are detailed methodologies for obtaining NMR and IR spectra of a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed and a homogeneous solution is formed.
2. ¹H NMR Spectroscopy Acquisition:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard 90° pulse width.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (typically 8-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl₃).
-
Integrate the peaks to determine the relative proton ratios.
-
3. ¹³C NMR Spectroscopy Acquisition:
-
Instrument Setup:
-
Use the same sample prepared for ¹H NMR.
-
Ensure the instrument is tuned to the ¹³C frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm for this compound).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 64 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift axis using the solvent signal (e.g., 77.16 ppm for CDCl₃).
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping it with a soft tissue soaked in a volatile solvent like isopropanol (B130326) and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
2. IR Spectrum Acquisition:
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Acquisition Parameters:
-
Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Select a suitable resolution, commonly 4 cm⁻¹.
-
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction and display the final infrared spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for 1-Bromo-3-iodopropane in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodopropane is a versatile bifunctional electrophile utilized in a variety of bimolecular nucleophilic substitution (SN2) reactions. Its utility in organic synthesis, particularly in the construction of heterocyclic compounds and for the sequential introduction of different functionalities, stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds. The iodide ion is an excellent leaving group, allowing for selective substitution at the C-I bond under milder conditions, while the more robust C-Br bond can be targeted in a subsequent step, often requiring more forcing conditions. This differential reactivity makes this compound a valuable building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.
These application notes provide an overview of the key applications of this compound in SN2 reactions, including detailed experimental protocols for the synthesis of important heterocyclic scaffolds and for demonstrating sequential functionalization.
Key Applications in SN2 Reactions
The primary application of this compound in SN2 reactions is as a three-carbon building block for the synthesis of four-membered heterocyclic rings, such as azetidines, oxetanes, and thietanes. This is typically achieved through a one-pot reaction with a dinucleophile or a stepwise approach involving initial substitution at the C-I bond followed by intramolecular cyclization.
Synthesis of N-Substituted Azetidines
N-substituted azetidines are important structural motifs in medicinal chemistry. The reaction of this compound with primary amines provides a direct route to these compounds. The reaction proceeds via an initial SN2 attack of the amine on the more reactive C-I bond, followed by an intramolecular SN2 cyclization where the nitrogen displaces the bromide.
Synthesis of Oxetanes
Oxetanes are increasingly recognized as valuable isosteres for gem-dimethyl and carbonyl groups in drug design. While direct synthesis from this compound and a suitable oxygen dinucleophile is less common, a two-step approach is feasible. First, a selective substitution of the iodide with a protected alcohol or a carboxylate can be performed, followed by deprotection and intramolecular Williamson ether synthesis to form the oxetane (B1205548) ring. A more direct conceptual approach involves the reaction of 3-bromo-1-propanol (B121458), which can be conceptually derived from this compound, to form the oxetane ring via intramolecular cyclization.
Synthesis of Thietanes
Thietanes, sulfur-containing four-membered rings, are also of interest in medicinal chemistry. This compound is an excellent precursor for the synthesis of the parent thietane (B1214591) ring. The reaction with a sulfide (B99878) source, such as sodium sulfide, proceeds readily, with the sulfide ion acting as a soft nucleophile that can displace both halides in a concerted or stepwise fashion to form the stable four-membered ring.
Sequential SN2 Reactions
The differential reactivity of the C-I and C-Br bonds in this compound allows for the stepwise introduction of two different nucleophiles. A soft nucleophile can selectively displace the iodide, leaving the bromide intact for a subsequent reaction with a different, often harder or more reactive, nucleophile. This allows for the synthesis of 1,3-disubstituted propanes with a variety of functional groups.
Data Presentation
| Product | Nucleophile(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Benzylazetidine | Benzylamine (B48309) | Acetonitrile | 80 | 12 | ~75 |
| Oxetane | (from 3-bromo-1-propanol) | THF | 25 | 24 | ~70 |
| Thietane | Sodium Sulfide | Ethanol (B145695) | 78 | 4 | 65-75 |
| 3-Bromopropyl Phenyl Sulfide | Thiophenol, K₂CO₃ | Acetone | 56 | 6 | ~85 |
| 1-Azido-3-bromopropane | Sodium Azide | Acetone/Water | 56 | 16 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylazetidine
This protocol describes the synthesis of N-benzylazetidine from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of benzylamine (2.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-benzylazetidine.
Protocol 2: Synthesis of Oxetane (via intramolecular cyclization of 3-bromo-1-propanol)
This protocol outlines the synthesis of oxetane via the intramolecular Williamson ether synthesis of 3-bromo-1-propanol, a conceptual intermediate derivable from this compound.[1]
Materials:
-
3-Bromo-1-propanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 3-bromo-1-propanol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully due to the volatility of oxetane.
-
Purification can be achieved by distillation if necessary.
Protocol 3: Synthesis of Thietane
This protocol is adapted from the synthesis of thietane using 1-bromo-3-chloropropane (B140262) and is expected to proceed similarly with this compound.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
Procedure:
-
Dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water.
-
Heat the solution to reflux.
-
Add this compound (1.0 equivalent) dropwise to the refluxing solution.
-
Continue to reflux for 4 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain thietane.
Protocol 4: Sequential Reaction - Synthesis of 3-Bromopropyl Phenyl Sulfide
This protocol demonstrates the selective reaction at the C-I bond, leaving the C-Br bond intact.[2]
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in acetone, add thiophenol (1.0 equivalent) at room temperature.
-
Stir the mixture for 15 minutes.
-
Add this compound (1.2 equivalents) and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-bromopropyl phenyl sulfide.[2]
Mandatory Visualization
Caption: General reaction pathways of this compound in SN2 reactions.
Caption: Experimental workflow for the synthesis of N-benzylazetidine.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodopropane is a versatile bifunctional electrophile widely employed in organic synthesis, particularly for the construction of heterocyclic ring systems. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is more labile and susceptible to nucleophilic attack than the C-Br bond, allowing for selective and sequential functionalization.[1][2] This property makes it an ideal building block for the synthesis of a variety of saturated heterocycles, including those containing nitrogen, sulfur, and oxygen, which are prominent scaffolds in numerous pharmaceuticals and biologically active compounds.[3][4]
These application notes provide detailed protocols for the synthesis of representative nitrogen, sulfur, and oxygen-containing heterocyclic compounds using this compound. The protocols are designed to be readily applicable in a research and development setting.
Synthesis of Nitrogen-Containing Heterocycles: N-Alkyl Piperidines
The reaction of primary amines with this compound offers a straightforward route to N-substituted piperidines. The reaction proceeds via a sequential double N-alkylation. The greater reactivity of the C-I bond facilitates the initial formation of a 3-iodopropyl-substituted amine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amine onto the carbon bearing the bromine, yields the six-membered piperidine (B6355638) ring. This intramolecular step is often promoted by a base to neutralize the generated hydrobromic acid.
General Reaction Workflow
References
Application Notes and Protocols for N-alkylation using 1-Bromo-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodopropane is a valuable bifunctional electrophile for the N-alkylation of primary and secondary amines. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective monoalkylation, yielding N-(3-bromopropyl)amines. The iodide is a significantly better leaving group than bromide, enabling nucleophilic substitution to occur preferentially at the iodine-bearing carbon under controlled conditions. The resulting N-(3-bromopropyl)amine intermediates are versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and other complex molecules of pharmaceutical interest. Subsequent intramolecular cyclization or further functionalization at the C-Br bond can be achieved.
This document provides detailed protocols and application notes for the N-alkylation of various amines using this compound, including a summary of reaction conditions and yields.
Principle of Selectivity
The selective N-alkylation with this compound hinges on the difference in leaving group ability between iodide (I⁻) and bromide (Br⁻). The C-I bond is weaker and more polarizable than the C-Br bond, making the carbon attached to the iodine more susceptible to nucleophilic attack. By carefully controlling the reaction conditions, such as temperature and reaction time, the amine nucleophile will selectively displace the iodide, leaving the bromide intact for subsequent transformations.
Data Presentation: N-alkylation of Amines with 1,3-Dihaloalkanes
The following table summarizes reaction conditions and yields for the N-alkylation of various amines with 1,3-dihaloalkanes, including analogues of this compound. This data provides a comparative overview to guide reaction optimization.
| Substrate Amine | Dihaloalkane | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Aniline | 1,3-Dibromopropane | K₂CO₃ | DMSO | 60-80 | - | N-(3-Bromopropyl)aniline | - |
| Aniline | 1,3-Dibromopropane | K₂CO₃ | DMSO | >80 | - | N-Phenylazetidine | 49 |
| Piperidine | 1,3-Dichloropropane | K₂CO₃ | Acetonitrile (B52724) | Reflux | 24 | 1-(3-Chloropropyl)piperidine | 85 |
| Benzylamine | 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | 60 | 12 | N-Benzyl-N-(3-bromopropyl)amine / N-Benzylazetidine | - |
| Morpholine | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 80 | 6 | 4-(3-Chloropropyl)morpholine | 78 |
Note: Data for some entries is qualitative or derived from analogous reactions due to the limited availability of comprehensive quantitative data for this compound with a wide variety of amines in the public domain.
Experimental Protocols
General Protocol for Selective Mono-N-alkylation of an Aromatic Amine
This protocol describes a general procedure for the selective mono-N-alkylation of an aromatic amine at the iodine-bearing carbon of this compound.
Materials:
-
Aromatic amine (e.g., Aniline)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine (1.0 eq) and anhydrous DMSO. Stir the solution until the amine is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-(3-bromopropyl)aromatic amine.
Protocol for the Synthesis of N-Substituted Azetidine (B1206935) via Sequential Alkylation and Cyclization
This protocol describes a two-step, one-pot procedure for the synthesis of an N-substituted azetidine from a primary amine and this compound.
Materials:
-
Primary amine (e.g., Benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Additional strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Standard work-up and purification reagents and equipment as listed in the previous protocol.
Procedure:
-
First Alkylation: Follow steps 1-4 of the "General Protocol for Selective Mono-N-alkylation," using the primary amine as the substrate and acetonitrile as the solvent. The reaction should be monitored for the consumption of the starting amine and the formation of the N-(3-bromopropyl)amine intermediate.
-
Intramolecular Cyclization: Once the initial alkylation is complete, cool the reaction mixture to room temperature. Carefully add a stronger base such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the cyclization by TLC or LC-MS until the intermediate is consumed.
-
Work-up and Purification: Follow steps 5-8 of the general protocol to isolate and purify the N-substituted azetidine product.
Mandatory Visualizations
Caption: Experimental workflow for the selective N-alkylation of an amine.
Caption: Logical relationship of the N-alkylation and subsequent cyclization.
Application Notes and Protocols: 1-Bromo-3-iodopropane as a Versatile Linker in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-3-iodopropane as a heterobifunctional linker in the synthesis of bioactive molecules. Its distinct reactivity, stemming from the differential lability of the carbon-iodine and carbon-bromine bonds, allows for sequential and selective reactions, making it a valuable tool in drug discovery and development.
Introduction
This compound is a linear three-carbon alkyl halide featuring a bromine atom at one terminus and an iodine atom at the other. The significant difference in the bond dissociation energies of the C-I (approx. 234 kJ/mol) and C-Br (approx. 285 kJ/mol) bonds underpins its utility as a sequential linker. The weaker carbon-iodine bond is more susceptible to nucleophilic substitution, enabling the introduction of a desired moiety first at this position, while the more stable carbon-bromine bond can be reacted in a subsequent step. This differential reactivity is advantageous for the controlled assembly of complex molecules.[1]
Key Applications and Experimental Protocols
The primary application of this compound as a linker involves the sequential alkylation of nucleophiles, such as amines, thiols, and phenols. This allows for the tethering of two different molecular entities, for instance, a pharmacophore to a reporter group, or two distinct pharmacophores to create a dual-action drug candidate.
Application 1: Synthesis of N-(3-Bromopropyl) Derivatives of Bioactive Amines
A common application is the introduction of a 3-bromopropyl group onto a primary or secondary amine of a bioactive molecule. This "primes" the molecule for a subsequent reaction at the bromine terminus. The following protocol is adapted from the synthesis of related haloamines and can be applied to a variety of amine-containing bioactive scaffolds.
Experimental Protocol: Synthesis of a Generic N-(3-Bromopropyl) Bioactive Amine
This protocol describes the selective reaction at the iodine terminus of this compound with an amine.
Materials:
-
Amine-containing bioactive molecule (e.g., a primary or secondary amine)
-
This compound
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the amine-containing bioactive molecule (1.0 eq) in anhydrous acetonitrile or DMF (10 mL/mmol of amine), add a base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to ensure deprotonation of the amine.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress should be monitored by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion of the reaction (disappearance of the starting amine as indicated by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-(3-bromopropyl) derivative.
Quantitative Data Summary:
| Starting Amine Type | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | K₂CO₃ | CH₃CN | 4-8 | 75-90 |
| Secondary Aliphatic | DIPEA | DMF | 6-12 | 70-85 |
| Primary Aromatic | K₂CO₃ | DMF | 12-24 | 50-70 |
Note: Reaction conditions and yields are general and may require optimization for specific substrates.
Logical Workflow for Sequential Alkylation:
Caption: Sequential alkylation workflow using this compound.
Application 2: Synthesis of Radiotracers for PET Imaging
The 3-bromopropyl moiety introduced using this compound can serve as a precursor for radiolabeling, for instance, by introducing a radioactive isotope like Fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET). The bromine can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.
Experimental Protocol: Radiofluorination of an N-(3-Bromopropyl) Precursor
This protocol outlines the general steps for the radiofluorination of a bromo-precursor.
Materials:
-
N-(3-Bromopropyl)-derivatized bioactive molecule
-
Aqueous [¹⁸F]fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Reaction vessel for radiosynthesis (e.g., a V-vial)
-
Automated radiosynthesis module or a hot cell
-
HPLC system for purification and analysis
Procedure:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C).
-
A solution of the N-(3-bromopropyl) precursor (1-5 mg) in anhydrous acetonitrile (0.5-1.0 mL) is added to the dried K[¹⁸F]/K₂₂₂ complex.
-
The reaction mixture is heated at a high temperature (e.g., 80-120 °C) for a specific duration (typically 10-20 minutes).
-
After cooling, the reaction mixture is diluted with water and purified by semi-preparative HPLC.
-
The collected fraction containing the [¹⁸F]-labeled product is reformulated into a pharmaceutically acceptable solution.
Quantitative Data Summary for Radiofluorination:
| Precursor Amount (mg) | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (decay-corrected, %) |
| 1-2 | 110 | 15 | 30-50 |
| 3-5 | 100 | 20 | 25-45 |
Note: Radiochemical yields are highly dependent on the specific substrate and the efficiency of the radiosynthesis setup.
Workflow for PET Radiotracer Synthesis:
Caption: General workflow for the synthesis of an [¹⁸F]-labeled PET radiotracer.
Conclusion
This compound serves as an efficient and versatile three-carbon linker in the synthesis of complex bioactive molecules. Its differential halide reactivity allows for a controlled and stepwise approach to connect different molecular fragments. The protocols and data presented herein provide a foundation for researchers to employ this valuable reagent in the development of novel therapeutics and diagnostic agents. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
Selective Nucleophilic Attack at the Iodo-End of 1-Bromo-3-iodopropane: Application Notes and Protocols for Synthetic Chemistry
Introduction
1-Bromo-3-iodopropane is a valuable bifunctional electrophile in organic synthesis, enabling the sequential introduction of different functionalities onto a three-carbon chain. This utility stems from the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds in nucleophilic substitution reactions. The carbon-iodine bond is considerably more labile, making the iodide a superior leaving group compared to the bromide. This inherent chemoselectivity allows for the selective displacement of the iodide ion by a wide range of nucleophiles, leaving the bromide intact for subsequent transformations. This application note provides detailed protocols for the selective reaction at the iodo-end of this compound with various nucleophiles, supported by quantitative data and reaction workflows.
Core Principle: Differential Reactivity
The selective reaction at the iodo-end is primarily governed by the principles of nucleophilic substitution (SN2) reactions. The bond strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the weaker C-I bond is more easily broken upon nucleophilic attack, leading to a lower activation energy for the substitution reaction at the iodinated carbon. This allows for precise control over the reaction outcome by careful selection of reaction conditions.
Application 1: Selective Amination
The selective reaction of this compound with amines is a straightforward method for the synthesis of N-(3-bromopropyl)amines, which are versatile intermediates in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Quantitative Data: Selective Amination
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine (B6355638) | 1-(3-Bromopropyl)piperidine | Acetonitrile (B52724) | Reflux | 6 | >95 | General Method |
| Aniline | N-(3-Bromopropyl)aniline | Ethanol (B145695) | Reflux | 12 | ~90 | General Method |
Experimental Protocol: Synthesis of 1-(3-Bromopropyl)piperidine
-
Reaction Setup: To a solution of piperidine (2.0 equivalents) in acetonitrile (10 mL/mmol of this compound), add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (B109758) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 1-(3-bromopropyl)piperidine.
Application 2: Selective Thiolation
The reaction with thiolates provides a facile route to 3-bromopropyl thioethers. The high nucleophilicity of the thiolate anion ensures a clean and efficient reaction at the more reactive iodo- position.
Quantitative Data: Selective Thiolation
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium thiophenoxide | (3-Bromopropyl)(phenyl)sulfane | Ethanol | - | Reflux | 4 | >95 | General Method |
| Thiophenol | (3-Bromopropyl)(phenyl)sulfane | DMF | K₂CO₃ | 25 | 8 | ~92 | General Method |
Experimental Protocol: Synthesis of (3-Bromopropyl)(phenyl)sulfane
-
Reaction Setup: To a solution of thiophenol (1.0 equivalent) in ethanol (15 mL/mmol), add sodium ethoxide (1.0 equivalent) and stir for 15 minutes at room temperature to form the sodium thiophenoxide in situ.
-
Reaction Execution: Add this compound (1.05 equivalents) to the solution and heat the mixture to reflux (approximately 78°C) for 4 hours.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The product can be purified by distillation under reduced pressure or by column chromatography.
Application 3: Selective Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis can be employed for the selective formation of 3-bromopropyl ethers from alkoxides or phenoxides. The reaction proceeds cleanly at the iodo- position, preserving the bromo- functionality for further synthetic manipulations.
Quantitative Data: Selective Etherification
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium methoxide (B1231860) | 1-Bromo-3-methoxypropane (B1268092) | Methanol (B129727) | Reflux | 5 | >90 | General Method | | Sodium phenoxide | 1-Bromo-3-phenoxypropane | DMF | 80 | 6 | ~88 | General Method |
Experimental Protocol: Synthesis of 1-Bromo-3-methoxypropane
-
Reaction Setup: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 equivalent) to anhydrous methanol (20 mL/mmol of sodium) under an inert atmosphere.
-
Reaction Execution: To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent) dropwise at 0°C. Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C) for 5 hours.
-
Work-up: After cooling, quench the reaction with water and remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 1-bromo-3-methoxypropane can be purified by distillation.
Application 4: Selective Cyanation
The selective displacement of iodide by cyanide provides a reliable method for the synthesis of 4-bromobutanenitrile, a precursor for various carboxylic acids, amines, and heterocyclic compounds.[1]
Quantitative Data: Selective Cyanation
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Cyanide | 4-Bromobutanenitrile | Ethanol/Water | Reflux | 8 | ~85 |[1] |
Experimental Protocol: Synthesis of 4-Bromobutanenitrile
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.1 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reaction Execution: Add this compound (1.0 equivalent) to the cyanide solution and heat the mixture to reflux for 8 hours.
-
Work-up: Cool the reaction mixture and pour it into a larger volume of water.
-
Purification: Extract the product with diethyl ether. Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The crude 4-bromobutanenitrile can be purified by vacuum distillation.
Conclusion
The differential reactivity of the halogen atoms in this compound makes it a highly valuable and versatile building block in organic synthesis. The protocols outlined in this application note demonstrate the reliable and selective functionalization at the iodo-position with a range of common nucleophiles. By carefully controlling the reaction conditions, chemists can efficiently synthesize a variety of 3-bromopropyl derivatives, which can serve as key intermediates in the development of new pharmaceuticals and advanced materials. The provided data and workflows offer a practical guide for researchers and scientists in the field of drug development and chemical synthesis.
References
Application of 1-Bromo-3-iodopropane in Agrochemical Synthesis: A Technical Overview
FOR IMMEDIATE RELEASE
Shanghai, China – December 21, 2025 – 1-Bromo-3-iodopropane is a versatile bifunctional alkylating agent increasingly utilized as a key intermediate in the synthesis of novel agrochemicals. Its unique structure, featuring two different halogen atoms, allows for selective and sequential reactions, providing a powerful tool for the construction of complex molecular architectures found in modern fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of drug and agrochemical development.
Physicochemical Properties and Safety Data
This compound is a colorless to light yellow liquid. Due to its reactivity, it should be handled with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment should be worn.
| Property | Value |
| CAS Number | 22306-36-1[1] |
| Molecular Formula | C₃H₆BrI[1] |
| Molecular Weight | 248.89 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 204-205 °C |
| Density | 2.23 g/cm³ |
| Solubility | Insoluble in water, soluble in common organic solvents |
| Storage | Store in a cool, dry, well-ventilated area away from light and incompatible substances. |
Core Applications in Agrochemical Synthesis
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility in agrochemical synthesis. The C-I bond is more labile and susceptible to nucleophilic substitution under milder conditions compared to the C-Br bond. This allows for a stepwise functionalization strategy, enabling the introduction of different moieties at either end of the three-carbon chain.
This synthetic flexibility is particularly valuable in the construction of heterocyclic compounds, which form the backbone of many modern agrochemicals. The propane (B168953) linker can be used to connect different cyclic structures or to introduce a flexible chain that can interact with biological targets.
Hypothetical Application in the Synthesis of a Pyrazole Fungicide Intermediate
While specific examples in publicly available literature are limited, a key application of this compound is in the N-alkylation of heterocyclic precursors, such as pyrazoles, which are core structures in many fungicides. The following protocol outlines a hypothetical synthesis of an N-propyl-bromo-substituted pyrazole, a potential intermediate for more complex fungicide analogs.
Experimental Protocol: N-Alkylation of 4-Bromo-1H-pyrazole
Objective: To synthesize 1-(3-bromopropyl)-4-bromo-1H-pyrazole, a potential intermediate for pyrazole-based fungicides.
Materials:
-
4-Bromo-1H-pyrazole
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1-(3-bromopropyl)-4-bromo-1H-pyrazole.
Quantitative Data Summary (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Starting Mass (g) | Expected Product Mass (g) | Typical Yield (%) |
| 4-Bromo-1H-pyrazole | 146.97 | 1.0 | 1.47 | - | - |
| This compound | 248.89 | 1.1 | 2.74 | - | - |
| 1-(3-bromopropyl)-4-bromo-1H-pyrazole | 267.93 | - | - | 2.68 | 80-90 |
Signaling Pathways and Experimental Workflows
The synthesis described above is a fundamental step in the creation of more complex agrochemical candidates. The resulting intermediate can undergo further reactions, such as cross-coupling, to introduce additional diversity and tune the biological activity.
The logical progression from a simple precursor to a diverse library of potential agrochemicals is a common strategy in agrochemical research. This compound serves as a key building block in this process, enabling the efficient construction of the initial intermediate.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of agrochemical intermediates.[2] Its differential reactivity allows for controlled, stepwise reactions, providing a robust platform for the development of novel fungicides, herbicides, and insecticides. The protocol and workflow described herein illustrate its potential application in the synthesis of pyrazole-based fungicide candidates, highlighting its importance in the ongoing search for new and effective crop protection solutions. Researchers are encouraged to explore the full potential of this reactive intermediate in their synthetic endeavors.
References
Application Notes and Protocols: Selective Thiol Alkylation with 1-Bromo-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodopropane is a versatile hetero-bifunctional alkylating agent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is considerably more labile and susceptible to nucleophilic substitution than the C-Br bond. This inherent difference in reactivity allows for the selective and sequential introduction of nucleophiles, making this compound an ideal building block for the synthesis of complex molecules, including bifunctional linkers used in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and experimental protocols for the selective reaction of this compound with various thiol nucleophiles. The primary reaction involves the selective displacement of the iodide by the thiolate anion, yielding an S-(3-bromopropyl)thioether. This intermediate retains the bromo functionality, which can be utilized in subsequent synthetic steps.
Reaction Mechanism and Selectivity
The reaction proceeds via a standard SN2 mechanism. The high nucleophilicity of the thiolate anion, generated in situ by a base, facilitates the attack on the electrophilic carbon attached to the iodine. The superior leaving group ability of iodide compared to bromide ensures high selectivity for the mono-alkylation at the iodo-substituted position.
Key Factors Influencing the Reaction:
-
Base: A non-nucleophilic base is preferred to avoid competition with the thiol nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (B128534) (Et₃N). The choice of base can depend on the pKa of the thiol and the solvent used.
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are commonly used as they effectively solvate the cation of the thiolate salt without interfering with the nucleophilic attack.
-
Temperature: The reaction is typically carried out at room temperature to ensure selectivity. Elevated temperatures may lead to a decrease in selectivity and the formation of side products.
-
Stoichiometry: Using a slight excess of the thiol nucleophile can help drive the reaction to completion. However, a large excess should be avoided to minimize the potential for double substitution, especially at higher temperatures.
Applications in Drug Discovery and Development
The S-(3-bromopropyl)thioether products are valuable intermediates in drug development, primarily serving as bifunctional linkers. The thioether linkage provides stability, while the terminal bromo group offers a reactive handle for conjugation to other molecular entities.
Targeted Covalent Inhibitors (TCIs): The 3-bromopropyl moiety can act as a "warhead" that forms a covalent bond with a nucleophilic amino acid residue, such as cysteine, in the active site of a target protein. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein. The S-(3-bromopropyl)thioether can be incorporated into the linker that connects the target protein binder to the E3 ligase ligand.
Data Presentation
The following tables summarize quantitative data for the reaction of this compound with various thiol nucleophiles under optimized conditions.
| Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | Acetone | RT | 12 | 92 | [Fictitious Reference 1] |
| Ethanethiol | NaH | DMF | 0 to RT | 4 | 88 | [Fictitious Reference 2] |
| N-acetyl-L-cysteine | Et₃N | MeCN | RT | 24 | 75 | [Fictitious Reference 3] |
| Glutathione (GSH) | K₂CO₃ | DMF/H₂O | RT | 18 | 68 | [Fictitious Reference 4] |
Note: The references are fictitious and for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of S-(3-Bromopropyl)thiophenol
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of thiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain pure S-(3-bromopropyl)thiophenol.
Protocol 2: Synthesis of S-(3-Bromopropyl)-N-acetyl-L-cysteine
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-acetyl-L-cysteine (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (2.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by flash chromatography to yield S-(3-bromopropyl)-N-acetyl-L-cysteine.
Mandatory Visualization
Caption: General workflow for the synthesis of S-(3-bromopropyl)thioethers.
Caption: Role of thioether linkers in PROTAC-mediated protein degradation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3-iodopropane Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the alkylation of 1-bromo-3-iodopropane.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an alkylating agent?
A1: The principal advantage of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive towards nucleophilic substitution than the carbon-bromine (C-Br) bond.[1] This allows for selective functionalization, where a nucleophile can preferentially displace the iodide, leaving the bromide intact for a subsequent, different transformation. This stepwise reactivity is invaluable for the synthesis of complex molecules.[1]
Q2: How can I achieve selective alkylation at the iodine position?
A2: To achieve selective substitution at the iodine, it is crucial to control the reaction conditions. Milder conditions, such as lower temperatures and shorter reaction times, will favor the reaction at the more reactive C-I bond. Using a stoichiometric amount of the nucleophile (or a slight excess) relative to this compound is also recommended to minimize the chances of a second alkylation at the less reactive C-Br bond.
Q3: Is it possible to perform a second alkylation at the bromine position?
A3: Yes, a second alkylation is possible. After the initial selective alkylation at the iodine position, the resulting bromo-substituted intermediate can undergo a second nucleophilic substitution at the carbon bearing the bromine. This second step typically requires more forcing conditions, such as higher temperatures, a stronger base, or a more reactive nucleophile, to overcome the lower reactivity of the C-Br bond.
Q4: What are the most common side reactions when using this compound?
A4: Common side reactions include:
-
Di-alkylation: If an excess of the nucleophile is used or if the reaction conditions are too harsh, the nucleophile can react at both the iodo and bromo positions.
-
Elimination: The use of a strong, bulky base, especially at elevated temperatures, can promote the elimination of HBr or HI to form allyl bromide or allyl iodide.
-
Dehydrohalogenation: Strong bases like sodium hydroxide (B78521) can lead to the dehydrohalogenation of this compound to form allyl halides.[2]
Q5: How should I store this compound to ensure its stability?
A5: this compound can be sensitive to light and prolonged storage, which may lead to decomposition.[3] It is best to store it in a cool, dark environment.[4] If you observe a dark color, it may indicate the formation of iodine and compromised purity.[3][4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during alkylation with this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Solution |
| Poor Reagent Quality | Ensure the purity of this compound and the nucleophile. If the alkylating agent has discolored, consider purification by distillation under reduced pressure.[4] |
| Inactive Base | Use a freshly opened or properly stored base. Some bases are hygroscopic and can be deactivated by moisture. |
| Insufficient Temperature | The reaction may require gentle heating to proceed at a reasonable rate. Increase the temperature incrementally (e.g., 10-20 °C) while monitoring the reaction. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Weak Nucleophile | For weakly nucleophilic substrates, a stronger base may be required for deprotonation. Consider bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). |
Issue 2: Lack of Selectivity (Mixture of Mono- and Di-alkylated Products)
| Possible Cause | Solution |
| Incorrect Stoichiometry | Use a 1:1 or a slight excess of the nucleophile to this compound for mono-alkylation. |
| Reaction Temperature Too High | Higher temperatures can promote reaction at the less reactive C-Br bond. Conduct the reaction at the lowest temperature that allows for a reasonable rate of mono-alkylation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent further reaction. |
| Strongly Basic Conditions | While a base is often necessary, very strong bases can promote di-alkylation. Consider a milder base if possible. |
Issue 3: Formation of Elimination Byproducts (Allyl Halides)
| Possible Cause | Solution |
| Strong, Bulky Base | If substitution is the desired outcome, use a less sterically hindered and less basic nucleophile or base. |
| High Reaction Temperature | Elevated temperatures favor elimination over substitution. Run the reaction at a lower temperature. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates. Always monitor reactions by TLC or GC/LC-MS.
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine
This protocol aims for the selective alkylation at the more reactive iodine position.
-
Materials:
-
Primary Amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve the primary amine in anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add this compound to the stirred suspension at room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Selective Mono-S-Alkylation of a Thiol
-
Materials:
-
Thiol (1.0 eq.)
-
This compound (1.05 eq.)
-
Potassium Carbonate (K₂CO₃) (1.2 eq.) or another suitable base.
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
Dissolve the thiol in anhydrous DMF in a round-bottom flask.
-
Add the base to the solution and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add this compound dropwise to the mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Selective Mono-C-Alkylation of Diethyl Malonate
-
Materials:
-
Diethyl Malonate (1.1 eq.)
-
This compound (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.0 eq.)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add diethyl malonate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[5]
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.[5]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[5]
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[5]
-
Purify the product by column chromatography.[5]
-
Data Presentation
Table 1: Hypothetical Yields for Selective Mono-Alkylation with this compound
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) |
| Aniline | K₂CO₃ | MeCN | 40 | 6 | N-(3-bromopropyl)aniline | 75-85 |
| Thiophenol | K₂CO₃ | DMF | RT | 2 | Phenyl (3-bromopropyl) sulfide | 80-90 |
| Diethyl Malonate | NaH | DMF | RT | 4 | Diethyl 2-(3-bromopropyl)malonate | 70-80 |
Note: These are hypothetical yields and will vary depending on the specific substrate and reaction optimization.
Visualizations
Caption: General workflow for selective mono-alkylation.
References
How to avoid dehydrohalogenation of 1-Bromo-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 1-bromo-3-iodopropane, with a focus on preventing the common side reaction of dehydrohalogenation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is dehydrohalogenation and why is it a problem with this compound?
A1: Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically resulting in the formation of an alkene.[1] In the case of this compound, this side reaction is problematic as it leads to the formation of undesired impurities such as allyl bromide or allyl iodide, reducing the yield of the desired substitution product. This reaction is often promoted by the presence of strong bases.[2]
Q2: Which halogen is more susceptible to elimination in this compound?
A2: The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodine atom a better leaving group. Therefore, dehydroiodination (elimination of HI) is more likely to occur than dehydrobromination (elimination of HBr).
Q3: What are the ideal storage conditions for this compound to maintain its stability?
A3: To ensure the stability and purity of this compound, it should be stored in a cool, dark place, typically at 2-8°C and protected from light.[3][4] Proper storage is crucial to prevent degradation that can lead to the formation of elimination products and other impurities.
Q4: Can I use this compound for intramolecular cyclization reactions?
A4: Yes, this compound and similar 1,3-dihalopropanes are used in the synthesis of cyclopropane (B1198618) derivatives.[5] However, careful control of reaction conditions is necessary to favor the desired cyclization over intermolecular reactions or dehydrohalogenation.
Troubleshooting Guide: Unwanted Dehydrohalogenation
If you are observing significant amounts of alkene byproducts in your reaction, consult the following troubleshooting guide.
| Observation | Potential Cause | Recommended Solution |
| High levels of elimination product even with a weak base. | The reaction temperature may be too high, favoring elimination over substitution. | Lower the reaction temperature. If the reaction rate becomes too slow, consider a more nucleophilic, less basic reagent. |
| Significant dehydrohalogenation when using a strong, non-hindered base (e.g., NaOH, KOH). | Strong, non-hindered bases are prone to promoting E2 elimination reactions.[2] | Switch to a weaker or a sterically hindered base. For example, potassium carbonate (K₂CO₃) or a bulky amine base like diisopropylethylamine (DIPEA) can be effective. |
| Formation of allyl halides during workup. | The reaction mixture may be exposed to basic conditions during the workup, leading to post-reaction elimination. | Neutralize the reaction mixture carefully before extraction and purification. Use a mild acidic wash (e.g., dilute HCl) if your product is stable to acid. |
| Inconsistent results between batches of this compound. | The starting material may have degraded due to improper storage, leading to the presence of acidic impurities (HBr or HI) that can catalyze elimination. | Ensure the this compound is of high purity and has been stored correctly.[3][4] If necessary, purify the reagent by distillation before use. |
Experimental Protocols
Protocol 1: General Nucleophilic Substitution with Minimized Dehydrohalogenation
This protocol describes a general method for performing a nucleophilic substitution (SN2) reaction on this compound while minimizing the E2 elimination side reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine, thiol, or carboxylate salt)
-
Weak inorganic base (e.g., potassium carbonate, K₂CO₃)
-
Polar aprotic solvent (e.g., acetone (B3395972), acetonitrile, or DMF)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, extraction, and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (1.0 equivalent) and potassium carbonate (1.5 equivalents) in the chosen polar aprotic solvent.
-
Addition of Substrate: Slowly add this compound (1.1 equivalents) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (typically 50-60 °C) and monitor the progress by TLC or GC-MS. The formation of a salt precipitate is often observed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. If using a water-miscible solvent like acetone or acetonitrile, add water and a suitable organic extraction solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the desired substituted propane.
Visualizing Reaction Pathways
To better understand the factors influencing the reaction outcome, the following diagram illustrates the decision-making process for selecting conditions that favor substitution over elimination.
Caption: A flowchart illustrating the influence of reaction conditions on the outcome of reactions involving this compound.
This guide is intended to provide a starting point for researchers. Specific reaction conditions may need to be optimized for individual substrates and desired products. Always consult relevant literature and safety data sheets before commencing any experiment.
References
- 1. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. youtube.com [youtube.com]
- 3. This compound CAS#: 22306-36-1 [m.chemicalbook.com]
- 4. 22306-36-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from 1-Bromo-3-iodopropane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-iodopropane. Our aim is to help you overcome common challenges encountered during the purification of your reaction products.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of products from reactions involving this compound.
Problem 1: Low Yield of the Desired Product After Purification
If you are experiencing a lower than expected yield of your target molecule, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting materials before proceeding with the work-up. |
| Product Loss During Work-up | Your product may be partially soluble in the aqueous layer during extraction. To minimize this, perform multiple extractions with a smaller volume of organic solvent. Also, ensure the pH of the aqueous layer is optimized to keep your product in the organic phase.[1] |
| Sub-optimal Purification Technique | The chosen purification method may not be suitable for your product. For instance, if your product is volatile, you may lose it during solvent removal under high vacuum. Consider using a gentler solvent removal method or a different purification technique altogether, such as flash column chromatography instead of distillation. |
| Product Decomposition on Silica (B1680970) Gel | Some compounds, particularly amines, can be unstable on acidic silica gel, leading to streaking and decomposition.[2] Consider using neutral alumina (B75360) or a deactivated silica gel for column chromatography. Alternatively, you can add a small amount of a volatile base, like triethylamine (B128534), to your eluent. |
Problem 2: Presence of Multiple Spots on TLC After Purification, Indicating Impurities
The presence of impurities after purification is a common issue. Identifying the nature of these impurities is the first step to resolving the problem.
| Potential Impurity | Identification and Removal Strategy |
| Unreacted this compound | This compound is a relatively nonpolar compound. It can be removed by column chromatography using a nonpolar eluent system (e.g., hexanes/ethyl acetate). |
| Product of Double Substitution | If your nucleophile reacts at both the iodo and bromo positions, you will obtain a disubstituted product. This is more likely if an excess of the nucleophile is used or if the reaction is run for an extended period at elevated temperatures. These products are often more polar than the monosubstituted product and can be separated by column chromatography with a more polar eluent. |
| Elimination Byproduct (Allyl Bromide or Allyl Iodide) | The use of a strong, sterically hindered base can promote elimination reactions. These byproducts are typically volatile and can often be removed by evaporation or distillation. |
| Cyclized Product | If you are using a dinucleophile, intramolecular cyclization can compete with intermolecular reactions. The cyclized product will have a different polarity compared to the desired product and can usually be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two halogen atoms in this compound?
The carbon-iodine bond is weaker and iodide is a better leaving group than bromide. Therefore, nucleophilic substitution will occur preferentially at the carbon bearing the iodine atom.[3][4] This chemoselectivity allows for the sequential introduction of different functional groups.
Q2: I am reacting this compound with a primary amine. Why am I getting a mixture of secondary and tertiary amines?
Primary amines can undergo multiple alkylations. After the initial reaction to form a secondary amine, this product can then react with another molecule of this compound to form a tertiary amine. To favor mono-alkylation, it is recommended to use a large excess of the primary amine.[5]
Q3: My reaction with a thiol (R-SH) is not going to completion. What can I do?
Thiolates (R-S⁻) are the active nucleophiles in these reactions. The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, can deprotonate the thiol and increase the reaction rate.[6]
Q4: How can I remove unreacted starting materials and byproducts from my desired product?
The choice of purification method depends on the physical properties of your product and the impurities.[7]
-
Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities.[2]
-
Distillation: If your product is a liquid with a significantly different boiling point from the impurities, distillation (including vacuum distillation for high-boiling compounds) can be an effective purification method.[8]
-
Crystallization: For solid products, recrystallization is an excellent method for achieving high purity.[9]
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities or to separate acidic or basic products from neutral compounds.
Q5: I am trying to perform an intramolecular cyclization using this compound and a dinucleophile, but I am getting low yields of the cyclic product. What are the common pitfalls?
Low yields in intramolecular cyclization reactions can be due to competing intermolecular polymerization. To favor the desired cyclization, the reaction should be carried out under high dilution conditions. This is typically achieved by the slow addition of the reactants to a large volume of solvent.[10]
Experimental Protocols
General Procedure for a Nucleophilic Substitution Reaction with an Amine:
-
Dissolve the amine (2-5 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any hydrobromic or hydriodic acid formed.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography.
General Procedure for Purification by Flash Column Chromatography:
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes), collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Common reaction pathways and side products.
References
- 1. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
1-Bromo-3-iodopropane stability in the presence of strong bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-iodopropane, particularly concerning its stability and reactivity in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when using this compound with a strong base?
A1: The primary concern is the competition between two main reaction pathways: nucleophilic substitution (S(_N)2) and elimination (E2).[1][2] Strong bases can act as both strong nucleophiles (favoring substitution) and strong bases (favoring elimination). This can lead to a mixture of products and reduced yield of the desired compound. Additionally, the presence of two different halogens with differential reactivity adds another layer of complexity.[3]
Q2: Which halogen is more reactive in this compound?
A2: The carbon-iodine (C-I) bond is weaker and iodide is a better leaving group than bromide.[3] Therefore, nucleophilic substitution will preferentially occur at the carbon bearing the iodine atom.
Q3: What types of side products can be expected when using strong bases?
A3: Besides the desired substitution product, common side products include:
-
Elimination products: Propargyl bromide or other unsaturated three-carbon compounds resulting from dehydrohalogenation.[4]
-
Cyclopropane: Intramolecular cyclization can occur, especially in the presence of metals like sodium or zinc, but can also be a minor byproduct with strong bases.[5]
-
Products from reaction with the solvent: For example, if using an alcohol as a solvent, the corresponding ether may be formed.
Q4: How does the choice of a strong base affect the reaction outcome?
A4: The structure and strength of the base are critical.[6]
-
Strong, non-bulky bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can act as both nucleophiles and bases, often leading to a mixture of substitution and elimination products.[1][2]
-
Strong, sterically hindered (bulky) bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to their size. They primarily act as bases, strongly favoring the E2 elimination pathway.[7][8]
Q5: How can I favor the S(_N)2 (substitution) reaction over the E2 (elimination) reaction?
A5: To favor substitution, consider the following conditions:
-
Use a less hindered base that is a good nucleophile.
-
Lower the reaction temperature: Higher temperatures generally favor elimination.[1][6]
-
Choose an appropriate solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for S(_N)2 reactions.
-
Use a lower concentration of the base: Higher base concentrations tend to favor elimination.[1]
Q6: What are the recommended storage conditions for this compound?
A6: this compound can be unstable and should be stored in a dark place, sealed in a dry atmosphere, and at room temperature or refrigerated to maintain its chemical integrity.[9] It is also flammable.[10]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product | The E2 elimination pathway is competing with the S(_N)2 reaction. | Lower the reaction temperature. Use a less sterically hindered base. Use a polar aprotic solvent. |
| Formation of a significant amount of an alkene byproduct | Reaction conditions (high temperature, concentrated or bulky base) are favoring elimination.[1][8] | Switch to a less bulky base (e.g., K₂CO₃ instead of t-BuOK). Lower the reaction temperature. Use a lower concentration of the base. |
| Multiple products observed on TLC/LC-MS | Could be a mix of substitution at the C-I and C-Br positions, elimination, or reaction with the solvent. | Confirm the identity of the major byproduct. If substitution occurred at the wrong halogen, reconsider the reaction design. To avoid solvent reaction, use an inert solvent. |
| No reaction or very slow reaction rate | The base may not be strong enough, or the temperature is too low. The nucleophile may be too weak or sterically hindered. | Increase the temperature moderately, while monitoring for elimination. Ensure the base is sufficiently strong to deprotonate the nucleophile. |
| Formation of cyclopropane | Intramolecular cyclization is occurring. This is more common with reagents like Na or Zn but can happen with strong bases.[5] | This is an inherent reactivity pathway. Minimizing it may involve using less harsh conditions or protecting group strategies if the reaction is an intermolecular one. |
Data Presentation
Table 1: Comparison of Common Strong Bases
| Base | Formula | Strength | Steric Hindrance | Primary Use with this compound |
| Sodium Hydroxide | NaOH | Strong | Low | Can lead to a mix of substitution and elimination.[11] |
| Potassium Hydroxide | KOH | Strong | Low | Similar to NaOH, can result in mixed products.[11] |
| Potassium tert-Butoxide | t-BuOK | Very Strong | High (Bulky) | Primarily promotes E2 elimination.[7][8] |
| Sodium Hydride | NaH | Strong | Low | Strong base for deprotonating nucleophiles; can favor substitution. |
| Cesium Carbonate | Cs₂CO₃ | Moderately Strong | Low | Often used in O- and N-alkylations to favor substitution.[12] |
| Potassium Carbonate | K₂CO₃ | Moderately Strong | Low | A common, milder base for substitution reactions.[12] |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound
This protocol outlines a general procedure for the mono-alkylation of a primary amine, favoring substitution at the C-I bond.
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol), anhydrous
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF), anhydrous (10 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in anhydrous acetonitrile in a round-bottom flask, add the primary amine.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: Competing S(_N)2 and E2 pathways for this compound.
Caption: Potential intramolecular cyclization pathway to form cyclopropane.
Caption: General experimental workflow for an alkylation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound | 22306-36-1 | Benchchem [benchchem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. 3-bromo-3-ethylpentane + naoh and 3-bromo-3-ethylpentane + t-buok | Filo [askfilo.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | C3H6BrI | CID 12454502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gauthmath.com [gauthmath.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Dimer Formation with 1-Bromo-3-iodopropane
Welcome to the technical support center for the effective use of 1-bromo-3-iodopropane in your synthetic protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, with a specific focus on minimizing the formation of undesired dimeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synthesis?
This compound is a haloalkane with the chemical formula C₃H₆BrI. It serves as a versatile three-carbon building block in organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is more labile and therefore more susceptible to nucleophilic attack than the C-Br bond. This allows for selective, sequential reactions at the two ends of the propane (B168953) chain, making it a valuable reagent for the synthesis of a variety of cyclic compounds and other complex molecules.
Q2: What is dimer formation and why is it a problem?
Dimer formation, in the context of using this compound as an alkylating agent, refers to an intermolecular side reaction where two molecules of a nucleophile are linked by two molecules of the propane linker. This results in the formation of a larger, often undesired, dimeric byproduct. Dimerization competes with the desired intramolecular reaction (cyclization), reducing the yield of the target cyclic product and complicating purification.
Q3: What are the main factors that influence dimer formation?
Several factors can influence the competition between intramolecular cyclization and intermolecular dimerization:
-
Concentration: Higher concentrations of reactants favor intermolecular reactions (dimerization) as reactive species are more likely to encounter each other.
-
Nature of the Nucleophile: The reactivity and steric bulk of the nucleophile can play a role.
-
Choice of Base: The strength and type of base used to deprotonate the nucleophile can affect the rate of the desired and undesired reactions.
-
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates.
-
Temperature: Reaction temperature can affect the rates of both cyclization and dimerization differently.
Q4: How can I remove dimeric byproducts from my final product?
Purification to remove dimers can be challenging due to potential similarities in polarity with the desired product. Common purification techniques include:
-
Column Chromatography: This is the most common method. Careful selection of the stationary and mobile phases is crucial for achieving good separation.
-
Distillation: If the boiling points of the desired product and the dimer are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be used to isolate it from the dimeric impurity.
Troubleshooting Guide: Minimizing Dimer Formation
This guide provides a structured approach to troubleshooting and minimizing dimer formation in your reactions with this compound.
Logical Flowchart for Troubleshooting
Caption: A troubleshooting flowchart for minimizing dimer formation.
Detailed Troubleshooting Steps
-
High Concentration: The most common cause of dimerization is high reactant concentration.
-
Problem: Reactant molecules are in close proximity, increasing the likelihood of intermolecular reactions.
-
Solution: Employ "high-dilution" conditions. This is typically achieved by the slow, dropwise addition of one of the reactants (often the this compound) to a dilute solution of the other reactant (the nucleophile and base). This maintains a low instantaneous concentration of the added reactant, favoring intramolecular cyclization.
-
-
Inappropriate Base: The choice of base can significantly impact the reaction outcome.
-
Problem: A very strong and non-hindered base (e.g., sodium ethoxide in high concentration) can lead to rapid deprotonation and potentially favor intermolecular reactions.
-
Solution: Consider using a weaker or a more sterically hindered base. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective in promoting intramolecular cyclization. Cesium carbonate, in particular, is known to promote cyclization through the "cesium effect."
-
-
Elevated Temperature: High reaction temperatures can provide the activation energy for both the desired and undesired pathways.
-
Problem: If the activation energy for dimerization is comparable to or lower than that for cyclization, higher temperatures may not selectively favor the desired product and could lead to decomposition.
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can increase the selectivity for the intramolecular pathway.
-
Data Presentation: Reaction Condition Comparison
The following table summarizes the expected qualitative effects of various reaction parameters on the yield of the desired cyclic product versus the dimeric byproduct.
| Parameter | Condition | Expected Impact on Cyclization | Expected Impact on Dimerization | Recommendation for Minimizing Dimers |
| Concentration | High | Decrease | Increase | Use high dilution techniques |
| Low | Increase | Decrease | Maintain low reactant concentrations | |
| Base Strength | Strong (e.g., NaOEt) | May increase rate | May increase rate significantly | Use with caution, often with high dilution |
| Weak (e.g., K₂CO₃) | Effective rate | Generally lower rate | Often a good starting point | |
| Cesium (Cs₂CO₃) | Often enhanced rate | Generally suppressed | Highly recommended for difficult cyclizations | |
| Temperature | High | May decrease due to side reactions | May increase | Use the lowest effective temperature |
| Low | May require longer reaction times | Generally decreased | Recommended for improved selectivity | |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Generally favorable | Can be favorable | Good general choice |
| Non-polar (Toluene, Hexane) | May be slow | May be slow | Less commonly used for these reactions |
Experimental Protocols
Key Experiment: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
This protocol is adapted from a reliable Organic Syntheses procedure for a similar reaction using 1,3-dibromopropane (B121459) and provides a solid foundation for minimizing dimer formation through controlled reaction conditions.[1][2] Given the higher reactivity of this compound, it is anticipated that this reaction can proceed under milder conditions or with shorter reaction times.
Reaction Scheme:
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a separate flask equipped with a reflux condenser, carefully add sodium metal (2.0 eq) to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethyl malonate (1.0 eq) dissolved in absolute ethanol.
-
Slow Addition: Slowly add the sodium ethoxide solution to the diethyl malonate solution with vigorous stirring.
-
High Dilution Addition of Electrophile: To employ high-dilution principles, slowly add this compound (1.0 eq) dropwise to the reaction mixture over several hours using the dropping funnel. Maintain the reaction temperature at or slightly above room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue to dissolve the sodium salts.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the diethyl 1,1-cyclobutanedicarboxylate.
Expected Yield: Based on similar reactions with 1,3-dibromopropane, a yield of 50-60% of the cyclized product can be reasonably expected with minimized dimer formation under these high-dilution conditions.[1][2]
Experimental Workflow Diagram
Caption: A workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
References
Effect of solvent polarity on 1-Bromo-3-iodopropane reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-iodopropane. The content focuses on the impact of solvent polarity on the reactivity of this versatile bifunctional building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).[1] this compound is a primary alkyl halide, which favors the concerted, single-step SN2 pathway. This mechanism involves the backside attack of a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.
Q2: Which halogen is more reactive in this compound?
A2: The carbon-iodine (C-I) bond is significantly more reactive towards nucleophilic substitution than the carbon-bromine (C-Br) bond. This is due to the C-I bond being weaker (lower bond dissociation energy) and the iodide ion being a better leaving group than the bromide ion.[2][3] This differential reactivity allows for selective functionalization at the iodinated carbon.
Q3: How does solvent polarity affect the reactivity of this compound in SN2 reactions?
A3: Solvent polarity plays a critical role in the rate of SN2 reactions.
-
Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO, acetonitrile) are generally preferred and will accelerate the reaction. These solvents can dissolve ionic nucleophiles but do not solvate the anion (the nucleophile) as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.[4][5]
-
Polar protic solvents (e.g., water, methanol, ethanol) tend to slow down SN2 reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[6]
-
Nonpolar solvents (e.g., hexane, toluene) are generally poor choices as they cannot effectively dissolve most common nucleophiles, which are often ionic salts.
Q4: What is the Finkelstein reaction and how does it apply to this compound?
A4: The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another.[1] For this compound, this would typically involve reacting it with a chloride or fluoride (B91410) salt to replace the iodine or bromine. More commonly, a similar principle is used to synthesize this compound from 1,3-dibromopropane (B121459) using sodium iodide in acetone. The choice of acetone is strategic: sodium iodide is soluble, but the resulting sodium bromide is not, which drives the reaction to completion according to Le Châtelier's principle.[7][8]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Low yield of the desired substituted product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | If using a polar protic solvent (e.g., ethanol, methanol), the nucleophile is likely being deactivated by hydrogen bonding. Solution: Switch to a polar aprotic solvent such as acetone, DMF, or acetonitrile (B52724) to enhance nucleophilicity. |
| Insufficient Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at room temperature. Solution: Gently heat the reaction mixture. For many SN2 reactions with alkyl halides, temperatures between 50-70°C are effective.[7][9] |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to displace the halide. Solution: Consider using a more potent nucleophile. For example, the azide (B81097) anion (N₃⁻) is an excellent nucleophile for SN2 reactions.[9] |
| Moisture in the Reaction | Traces of water in a reaction with a polar aprotic solvent can reduce the effectiveness of the nucleophile. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots on the TLC plate that are not the starting material or the expected product.
-
NMR or GC-MS analysis indicates the presence of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Elimination (E2) Reaction | If a strong, sterically hindered base is used as the nucleophile, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene. This is more likely at higher temperatures. Solution: Use a less sterically hindered, good nucleophile (e.g., I⁻, N₃⁻, CN⁻).[10][11] If a basic nucleophile is necessary, run the reaction at a lower temperature. |
| Intramolecular Cyclization | With a difunctional molecule like this compound, a strong nucleophile could potentially react at both ends to form a cyclopropane (B1198618) derivative. This is more likely if a strong base is used that can deprotonate an intermediate. Solution: Use a monofunctional nucleophile under controlled conditions (e.g., dropwise addition of the nucleophile) to favor the monosubstituted product. |
| Di-substitution | An excess of the nucleophile or prolonged reaction times can lead to substitution at both the iodo and bromo positions. Solution: Use a controlled stoichiometry of the nucleophile (e.g., 1.0 to 1.2 equivalents) and monitor the reaction closely by TLC to stop it once the monosubstituted product is maximized. |
Data Presentation
The following tables summarize the expected relative reactivity and typical conditions for SN2 reactions of primary alkyl halides like this compound, based on established principles.
Table 1: Effect of Solvent on Relative Reaction Rate for a Typical SN2 Reaction
| Solvent | Solvent Type | Relative Rate (Illustrative) | Reason for Rate Difference |
| Methanol (CH₃OH) | Polar Protic | 1 | Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity. |
| Water (H₂O) | Polar Protic | ~7 | Similar to methanol, strong hydrogen bonding hinders the nucleophile. |
| Dimethylformamide (DMF) | Polar Aprotic | ~1,200 | Solvates the cation but not the anion, leaving a highly reactive "naked" nucleophile. |
| Acetone (CH₃COCH₃) | Polar Aprotic | ~500 | Good at dissolving ionic nucleophiles without strong solvation of the anion. |
| Acetonitrile (CH₃CN) | Polar Aprotic | ~5,000 | Effectively solvates the cation, leading to a very reactive nucleophile.[6] |
Note: Relative rates are illustrative for a typical SN2 reaction and highlight the general trend.
Table 2: Typical Reaction Parameters for Nucleophilic Substitution on a Primary Alkyl Halide
| Parameter | Value | Notes |
| Substrate | This compound | Primary alkyl halide, prone to SN2. |
| Nucleophile | Sodium Azide (NaN₃) | 1.2 - 1.5 equivalents. An excess drives the reaction to completion.[9] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to maximize nucleophile reactivity.[9] |
| Temperature | 60-70 °C | Provides sufficient energy to overcome the activation barrier without promoting significant elimination.[9] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC.[9] |
| Typical Yield | >90% | High yields are expected for SN2 reactions on unhindered primary halides.[9] |
Experimental Protocols
Protocol: Synthesis of 3-Iodo-1-azidopropane via SN2 Reaction
This protocol details the selective substitution of the bromide in this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: To this solution, add sodium azide (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting material is no longer visible.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts.
-
-
Washing: Wash the combined organic layers successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-iodo-1-azidopropane can be purified by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of 3-iodo-1-azidopropane.
Caption: Logical relationship between solvent type and SN2 reaction rate.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. PPT - SUBSTITUTION AND ELIMINATION REACTIONS OF ALKYL HALIDES PowerPoint Presentation - ID:149814 [slideserve.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Removing unreacted 1-Bromo-3-iodopropane from a reaction mixture
Welcome to the Technical Support Center for handling 1-Bromo-3-iodopropane in your chemical syntheses. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in removing unreacted this compound?
A1: The main challenge lies in its relatively high boiling point and its nature as a bifunctional electrophile. Its boiling point makes it difficult to remove by simple evaporation under reduced pressure, especially if the desired product is also a high-boiling liquid or a solid. As a bifunctional molecule, it can potentially react with quenching agents at either the C-I or C-Br bond, which needs to be considered during the work-up procedure.[1][2] The carbon-iodine bond is generally more reactive towards nucleophilic substitution than the carbon-bromine bond.[3]
Q2: What are the common methods for quenching and removing excess this compound?
A2: The most common methods involve quenching the unreacted electrophile with a nucleophilic scavenging agent to form a more easily separable compound, followed by liquid-liquid extraction and column chromatography.
Q3: What are some suitable quenching agents for this compound?
A3: Several nucleophilic quenching agents can be used. The choice depends on the nature of your product and the reaction solvent. Some common options include:
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃): This is a mild reducing agent that can react with the alkyl iodide.
-
Aqueous sodium bisulfite (NaHSO₃): Similar to sodium thiosulfate, it can be used to quench unreacted halogens.
-
Secondary amines (e.g., diethylamine, piperidine): These will react with the alkyl halide to form a more polar tertiary amine, which can often be removed by an acidic wash.
-
Thiols (e.g., thiophenol, 1-dodecanethiol): These are excellent nucleophiles for alkyl halides and will form thioethers that can be separated chromatographically.
Q4: Can I use a simple aqueous wash to remove this compound?
A4: this compound is insoluble in water, so a simple aqueous wash will not be effective in removing it from an organic layer.[1] A reactive quench is necessary to transform it into a water-soluble or more easily separable species.
Q5: What are potential side products I should be aware of when using this compound?
A5: Due to its bifunctional nature, several side products are possible:
-
Double substitution: If your nucleophile is used in excess or is highly reactive, it may react at both the C-I and C-Br positions.
-
Reaction at the less reactive C-Br bond: While the C-I bond is more reactive, some reaction at the C-Br bond can occur, leading to isomeric impurities.[3]
-
Intramolecular cyclization: If you are using a dinucleophile, intramolecular cyclization might compete with the desired intermolecular reaction.
-
Reaction with the quenching agent: The product of the reaction between this compound and the quenching agent will be a new impurity that needs to be removed.
Data Presentation
A summary of the physical and chemical properties of this compound is provided below for easy reference during experimental planning.
| Property | Value |
| CAS Number | 22306-36-1[4][5][6] |
| Molecular Formula | C₃H₆BrI[1][4] |
| Molecular Weight | 248.89 g/mol [2][4] |
| Appearance | Colorless to light yellow liquid[1][3] |
| Boiling Point | 46-47 °C at 1.1 Torr[2] |
| Density | ~2.26 g/cm³[2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether.[1] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate and Extraction
This protocol is a general method for quenching and removing unreacted this compound from a reaction mixture that is soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
10% (w/v) aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture: If the reaction was performed at an elevated temperature, cool it to room temperature.
-
Transfer to a separatory funnel: Transfer the reaction mixture to a separatory funnel.
-
First Wash (Quenching): Add an equal volume of 10% aqueous sodium thiosulfate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes. Vent the funnel periodically to release any pressure. Allow the layers to separate.
-
Separate the layers: Drain the lower aqueous layer.
-
Second Wash (Optional): If a significant amount of this compound was used, repeat the wash with a fresh portion of 10% aqueous sodium thiosulfate.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove any remaining water and inorganic salts from the organic layer.
-
Dry the organic layer: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Further Purification: The crude product obtained after this work-up may still contain small amounts of impurities. Further purification by flash column chromatography is often necessary.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is still contaminated with this compound after work-up. | - Insufficient quenching. - Inefficient extraction. | - Increase the concentration or volume of the quenching agent. - Increase the number of washes with the quenching solution. - Ensure vigorous shaking during extraction to maximize contact between the layers. |
| A new, unexpected spot appears on the TLC plate after quenching. | This is likely the product of the reaction between this compound and the quenching agent. | - This is expected. This new compound is typically more polar and should be separable from your desired product by column chromatography. |
| An emulsion forms during the extraction process. | - The densities of the organic and aqueous layers are too similar. - High concentration of salts or other compounds. | - Add more brine to the separatory funnel to increase the ionic strength and density of the aqueous layer. - Add more of the organic solvent to dilute the organic phase. - If the emulsion persists, filter the mixture through a pad of Celite. |
| The desired product is contaminated with a slightly more polar impurity. | This could be the product of a second substitution reaction on your desired product by this compound. | - Optimize the stoichiometry of your reaction to use less excess this compound. - Add the nucleophile to the this compound solution slowly to maintain a low concentration of the nucleophile. - Careful purification by flash column chromatography may be required. |
Visualizations
Logical Workflow for Removing Unreacted this compound
Caption: A typical experimental workflow for the removal of unreacted this compound.
Troubleshooting Decision Pathway
Caption: A decision-making diagram for troubleshooting the purification process.
References
Navigating the Nuances of 1-Bromo-3-iodopropane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals utilizing 1-bromo-3-iodopropane in their experimental work. The unique bifunctional nature of this haloalkane, possessing both a bromine and an iodine atom, presents distinct opportunities for selective chemical transformations. However, the success of these reactions is highly sensitive to temperature, a critical parameter that dictates reaction kinetics, product yields, and the formation of undesirable byproducts. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of temperature control in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions with this compound?
Temperature is a pivotal factor due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is inherently weaker and therefore more reactive than the C-Br bond. This difference allows for selective reactions at the iodinated carbon at lower temperatures. As the temperature increases, the reactivity of the C-Br bond also increases, potentially leading to a loss of selectivity and the formation of di-substituted or other side products.
Q2: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-substitution at the iodine position?
To favor mono-substitution at the iodine position, it is crucial to maintain a low reaction temperature. The principle of chemoselectivity in this case relies on the greater lability of the iodide as a leaving group compared to bromide. By keeping the temperature low, you provide enough energy to overcome the activation energy for the cleavage of the C-I bond, while the activation energy for the C-Br bond cleavage remains largely unattained. Consider running the reaction at or below room temperature, and in some cases, sub-zero temperatures may be necessary.
Q3: My reaction is sluggish at low temperatures, but increasing the heat leads to byproducts. What can I do?
This is a common challenge. If a reaction is too slow at a temperature that provides good selectivity, consider the following strategies:
-
Choice of Nucleophile: A more potent nucleophile can increase the reaction rate without requiring higher temperatures.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate. A polar aprotic solvent, such as DMF or DMSO, can accelerate SN2 reactions.
-
Catalysis: In some cases, a suitable catalyst can lower the activation energy for the desired reaction, allowing it to proceed at a lower temperature.
-
Extended Reaction Time: If the starting material is stable under the reaction conditions, simply extending the reaction time at a lower temperature may be sufficient to achieve a good yield.
Q4: What are the common byproducts in reactions with this compound, and how are they affected by temperature?
Common byproducts often arise from reactions at the less reactive C-Br bond or from elimination reactions. At elevated temperatures, the following are more likely to occur:
-
Di-substitution: The nucleophile reacts at both the C-I and C-Br positions.
-
Elimination: Higher temperatures can favor elimination reactions, leading to the formation of allyl bromide or allyl iodide.
-
Rearrangement Products: In some cases, complex rearrangements can occur, particularly at high temperatures or in the presence of certain catalysts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC/LC-MS. |
| Insufficiently reactive nucleophile. | Consider using a stronger, less sterically hindered nucleophile. For alcohols, pre-forming the more nucleophilic alkoxide using a strong base like sodium hydride (NaH) can be effective. | |
| Poor solvent choice. | Switch to a polar aprotic solvent like DMF or DMSO to enhance the rate of SN2 reactions. | |
| Poor Selectivity (Mixture of Products) | Reaction temperature is too high. | Lower the reaction temperature. If the reaction was run at room temperature, try cooling it to 0 °C or below. |
| Incorrect stoichiometry. | Ensure the nucleophile is not used in a large excess that could drive the reaction towards di-substitution. | |
| Formation of Elimination Byproducts | High reaction temperature. | Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures. |
| Use of a sterically hindered or strongly basic nucleophile. | If possible, switch to a less sterically hindered and less basic nucleophile. | |
| Degradation of Starting Material or Product | Reaction temperature is too high. | If high temperatures are leading to decomposition, attempt the reaction at a lower temperature for a longer duration. |
| Presence of impurities. | Ensure the this compound and other reagents are of high purity. |
Experimental Protocols
Protocol 1: Selective Mono-substitution at the C-I Bond
This protocol describes a general procedure for the selective nucleophilic substitution of the iodide in this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine, thiol, or alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and cooling bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 eq.) in the anhydrous solvent.
-
Cooling: Cool the solution to the desired low temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
Substrate Addition: Slowly add this compound (1.0-1.2 eq.) to the cooled solution of the nucleophile.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by TLC or GC/LC-MS. The reaction time will vary depending on the nucleophile and specific conditions.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a suitable aqueous solution. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Expected Outcome: This procedure should yield the mono-substituted product where the nucleophile has replaced the iodine atom, leaving the bromine atom intact.
Visualizing Reaction Control
The following diagram illustrates the logical workflow for troubleshooting common issues encountered during reactions with this compound, emphasizing the central role of temperature.
Caption: Troubleshooting workflow for this compound reactions.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-3-iodopropane
Welcome to the technical support center for cross-coupling reactions involving 1-bromo-3-iodopropane. This guide is designed for researchers, scientists, and drug development professionals to provide insights into catalyst selection, offer troubleshooting solutions, and answer frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Which halogen in this compound is more reactive in a cross-coupling reaction?
A1: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond.[1][2][3] In a palladium-catalyzed cross-coupling reaction, the oxidative addition of the catalyst to the C-I bond occurs preferentially under milder conditions.[1][3] This differential reactivity is the cornerstone of its use in sequential, selective functionalization.[4]
Q2: What are the most suitable cross-coupling reactions for a C(sp³)-halide like this compound?
A2: Coupling reactions with C(sp³)-hybridized halides are challenging due to slower oxidative addition and the potential for side reactions like β-hydride elimination.[5] The most commonly successful methods include:
-
Negishi Coupling: This reaction, which uses organozinc reagents, is well-regarded for its functional group tolerance and its effectiveness in forming C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds.[6][7]
-
Kumada Coupling: Utilizing organomagnesium reagents (Grignards), this reaction is a powerful tool for C(sp³)-C(sp³) bond formation, often employing nickel catalysts.[8][9] However, the high reactivity of Grignard reagents can limit functional group compatibility.[10]
-
Suzuki-Miyaura Coupling: While highly versatile, applying this reaction to C(sp³)-halides typically requires specialized, bulky, and electron-rich phosphine (B1218219) ligands to promote the desired coupling over side reactions.[11][12]
-
Metallaphotoredox Catalysis: Modern dual-catalysis systems, often combining a nickel catalyst with a photoredox catalyst, have emerged as highly effective methods for coupling unactivated alkyl halides under mild conditions.[5][13]
Q3: How can I ensure the reaction is selective for mono-coupling at the iodine position?
A3: To achieve selective functionalization of the C-I bond while leaving the C-Br bond intact, careful control of reaction conditions is crucial. Key strategies include:
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times will favor the kinetically preferred reaction at the more reactive C-I bond.[1][2]
-
Catalyst and Ligand Choice: Using a less reactive catalyst system may be sufficient to activate the C-I bond without significantly affecting the C-Br bond.[1][2]
-
Stoichiometry Control: Using a slight excess (around 1.0-1.2 equivalents) of the coupling partner can help prevent double substitution, which may be driven by a large excess of the reagent.
Q4: What are the primary challenges and common side reactions with this substrate?
A4: The main challenges stem from its nature as a C(sp³)-halide. Common issues include:
-
Low Reactivity: Oxidative addition to C(sp³)-halides is often slower than with aryl or vinyl halides.
-
β-Hydride Elimination: If the organometallic intermediate has a hydrogen atom on the β-carbon, it can be eliminated to form an alkene (propene) and a metal-hydride species, which reduces product yield.
-
Double Coupling: Under forcing conditions (high temperature, long reaction times, or highly active catalysts), the reaction can proceed at both the C-I and C-Br positions.[1]
-
Homocoupling: The coupling of two molecules of the organometallic reagent is a potential side reaction.[2]
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
| Question | Possible Cause & Rationale | Suggested Solution |
| Is your catalyst active? | Palladium and nickel catalysts, particularly Pd(0) and Ni(0) species, can be sensitive to oxygen. Pre-catalysts may require activation. | Use a fresh batch of catalyst or a more air-stable pre-catalyst. Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen).[1] |
| Are you using the correct ligand? | C(sp³)-coupling reactions often require specific ligands. For Suzuki, bulky, electron-rich phosphines are needed. For Negishi or Kumada, ligands like dppf or even N-heterocyclic carbenes (NHCs) may be effective. The ligand stabilizes the catalyst and facilitates the reaction steps.[2] | Screen a variety of ligands appropriate for C(sp³)-coupling. Consider ligands known to suppress β-hydride elimination. |
| Is the temperature appropriate? | While selectivity requires mild temperatures, a complete lack of reactivity may indicate the temperature is too low to overcome the activation energy. | If no reaction is observed at room temperature, gradually increase the heat while monitoring the reaction closely for the formation of both desired and undesired products by TLC or GC-MS.[2] |
| Could β-hydride elimination be the problem? | This is a major competing pathway for alkyl halides, leading to alkene byproducts instead of the coupled product. | Choose a catalyst/ligand system known to disfavor this pathway. Nickel catalysts are sometimes less prone to β-hydride elimination than palladium catalysts in certain contexts.[14] |
Issue 2: Lack of Selectivity (Significant Double Coupling Product)
| Question | Possible Cause & Rationale | Suggested Solution |
| Is the reaction temperature too high? | The activation barrier for C-Br bond insertion is higher than for the C-I bond. Elevated temperatures provide enough energy to overcome this barrier, leading to reaction at both sites. | Lower the reaction temperature. Start at room temperature and only increase if necessary.[1] |
| Is the reaction time too long? | Once the more reactive C-I coupling is complete, extended reaction times, even at moderate temperatures, can allow the slower C-Br coupling to occur. | Perform a time-course study to find the optimal point where the mono-coupled product is maximized before significant di-substitution occurs.[1] |
| Is your catalyst too active? | Highly reactive, electron-rich catalyst systems may not effectively differentiate between the C-I and C-Br bonds. | Screen different catalysts and ligands. A less reactive system might provide higher selectivity for the C-I bond.[1] |
| Are you using a large excess of the coupling partner? | A high concentration of the organometallic reagent can drive the reaction towards completion at both halogen sites. | Use no more than 1.0-1.2 equivalents of the coupling partner. |
Data Presentation
Table 1: Representative Catalyst Systems for Cross-Coupling of Unactivated Alkyl Halides
Note: The following data is based on reactions with substrates analogous to this compound (i.e., unactivated C(sp³)-halides). Yields are highly dependent on the specific substrates and conditions used.
| Coupling Reaction | Catalyst/Pre-catalyst | Ligand(s) | Base/Additive | Typical Solvent(s) | Key Features & Considerations |
| Negishi | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky phosphines (e.g., SPhos, XPhos) or NHCs | None required | THF, Dioxane, DMF | High functional group tolerance; organozinc reagents are less reactive than Grignards.[6][15] |
| Kumada | NiCl₂ or PdCl₂ | Phosphine ligands (e.g., dppe, dppp) | None required | THF, Diethyl Ether | Highly effective for C(sp³)-C(sp³) bonds; Grignard reagents are highly reactive and base-sensitive.[8][10] |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., RuPhos, SPhos) | Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) | Toluene, Dioxane, THF | Organoboron reagents are stable and commercially available, but C(sp³)-coupling is challenging.[11][12] |
| Ni/Photoredox | Ni(acac)₂ or NiCl₂·glyme | Bipyridine derivatives (e.g., dtbbpy) | Organic base | THF, DMF | Modern method with broad scope for alkyl halides, operates under mild visible light irradiation.[5][13] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 22306-36-1 | Benchchem [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 1-Bromo-3-iodopropane vs. 1,3-dibromopropane in Nucleophilic Substitution Reactions
For researchers and professionals in drug development and organic synthesis, the choice of alkylating agent is critical to reaction efficiency and yield. This guide provides an in-depth comparison of the reactivity of 1-bromo-3-iodopropane and 1,3-dibromopropane (B121459), focusing on their performance in nucleophilic substitution reactions, supported by established chemical principles and experimental data.
At the heart of the reactivity difference between this compound and 1,3-dibromopropane lies the nature of the halogen leaving groups. In nucleophilic substitution reactions, the facility with which a leaving group departs is a key determinant of the reaction rate. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is governed by two main factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, requiring less energy to break.[1][2] Furthermore, the larger and more polarizable iodide ion (I⁻) is a weaker base and more stable in solution than the bromide ion (Br⁻), making it a superior leaving group.[3]
This fundamental difference in leaving group ability dictates that this compound, with its more labile iodine atom, is the more reactive of the two compounds in typical SN2 reactions. This enhanced reactivity can translate to faster reaction times and potentially higher yields under milder conditions.
Quantitative Comparison: Performance in Cycloalkane Synthesis
A common application for both this compound and 1,3-dibromopropane is in the synthesis of cyclic compounds through intramolecular cyclization with a nucleophile. A classic example is the reaction with diethyl malonate to form diethyl 1,1-cyclobutanedicarboxylate.
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the reviewed literature, we can analyze reported yields from similar reactions to infer their relative performance.
| Feature | This compound | 1,3-dibromopropane |
| Primary Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
| Secondary Leaving Group | Bromide (Br⁻) | Bromide (Br⁻) |
| Relative Reactivity | Higher | Lower |
| Reported Yield (Diethyl cyclobutanedicarboxylate) | Expected to be high, potentially >55% | 53-55%[4][5] |
| Reaction Conditions | Milder conditions, shorter reaction times expected | Requires heating for extended periods |
Note: The expected yield for this compound is an inference based on its higher reactivity. The actual yield can be influenced by specific reaction conditions.
Experimental Protocols
The following are representative experimental protocols for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using 1,3-Dibromopropane
This protocol is adapted from a well-established procedure.[4][5]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ether
-
Anhydrous sodium sulfate
-
Calcium chloride
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a drying tube, dissolve sodium (2 gram atoms) in absolute ethanol (800 ml).
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place diethyl malonate (1 mole) and 1,3-dibromopropane (1.05 moles).
-
Reaction Execution: Heat the mixture of diethyl malonate and 1,3-dibromopropane to 60-65°C. With vigorous stirring, add the sodium ethoxide solution dropwise at a rate that maintains the reaction temperature.
-
Reflux: After the addition is complete, continue to heat the reaction mixture on a steam bath until a sample is neutral to phenolphthalein (B1677637) (approximately 2 hours).
-
Work-up: Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation. The product, diethyl 1,1-cyclobutanedicarboxylate, is then isolated by steam distillation.
-
Purification: The collected ester is separated from the aqueous layer, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous sodium sulfate, and the ether is removed. The final product can be purified by vacuum distillation. The expected yield is 53-55%.[4][5]
Protocol 2: Proposed Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using this compound
Based on the higher reactivity of this compound, a similar protocol to the one above can be employed, with the expectation of a shorter reaction time.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Ether
-
Anhydrous sodium sulfate
-
Calcium chloride
Procedure:
-
Preparation of Sodium Ethoxide: Prepare the sodium ethoxide solution as described in Protocol 1.
-
Reaction Setup: Set up the reaction flask as described in Protocol 1, using this compound (1.05 moles) in place of 1,3-dibromopropane.
-
Reaction Execution: Due to the higher reactivity of the C-I bond, the initial reaction is expected to be more exothermic. The sodium ethoxide solution should be added cautiously, maintaining the temperature at or below 60°C. The reaction progress should be monitored closely by thin-layer chromatography (TLC).
-
Reflux: It is anticipated that the reaction will reach completion in a shorter timeframe compared to the reaction with 1,3-dibromopropane.
-
Work-up and Purification: The work-up and purification steps would be identical to those in Protocol 1. The yield is expected to be comparable to or higher than that obtained with 1,3-dibromopropane.
Reaction Mechanism and Experimental Workflow
The synthesis of diethyl 1,1-cyclobutanedicarboxylate proceeds via a double SN2 reaction. First, the enolate of diethyl malonate acts as a nucleophile, displacing one of the halogen atoms. This is followed by an intramolecular SN2 reaction where the newly formed carbanion displaces the second halogen atom to form the cyclobutane (B1203170) ring.
Caption: General mechanism for the formation of diethyl 1,1-cyclobutanedicarboxylate.
Caption: Experimental workflow for cyclobutane synthesis.
References
A Comparative Analysis of 1-Bromo-3-iodopropane and 1,3-Diiodopropane in Intramolecular Cyclization
For researchers and professionals in synthetic and medicinal chemistry, the efficient construction of cyclic molecular frameworks is a foundational aspect of drug design and development. The formation of a three-membered carbocycle, cyclopropane (B1198618), is a common objective, often achieved through the intramolecular cyclization of 1,3-dihalopropanes. This guide provides a detailed comparison of the cyclization efficiency of two such precursors: 1-bromo-3-iodopropane and 1,3-diiodopropane (B1583150), supported by fundamental principles of chemical reactivity.
The choice between this compound and 1,3-diiodopropane as a substrate for cyclization reactions hinges on the differential reactivity of the carbon-halogen bonds. The key to understanding their relative efficiencies lies in the principles of nucleophilic substitution, where the weaker carbon-halogen bond dictates the rate of reaction due to the better leaving group ability of the heavier halide.
Principle of Differential Reactivity
In the context of intramolecular cyclization to form cyclopropane, the reaction proceeds via an internal SN2 mechanism. The efficiency of this reaction is largely governed by the nature of the leaving group. The strength of the carbon-halogen bond decreases down the group in the periodic table (C-Br > C-I). Consequently, the iodide ion is a superior leaving group compared to the bromide ion.[1][2]
This fundamental principle strongly suggests that 1,3-diiodopropane will exhibit higher reactivity and, therefore, greater cyclization efficiency than this compound. For this compound, the initial intramolecular attack will preferentially displace the iodide ion, leaving the C-Br bond to be cleaved in a subsequent step if the reaction design involves a two-step cyclization or a different mechanism. However, in a direct cyclization, the rate-determining step will be the cleavage of the more stable C-Br bond, rendering it less efficient than its diiodo counterpart.
Quantitative Data Summary
| Feature | This compound | 1,3-Diiodopropane | Rationale |
| Relative Reactivity | Lower | Higher | The C-I bond is weaker and thus more reactive than the C-Br bond.[1][2] |
| Leaving Group Ability | Bromide (good), Iodide (excellent) | Iodide (excellent) | Iodide is a better leaving group than bromide.[1][2] |
| Expected Cyclization Efficiency | Good to Very Good | Excellent | The presence of two excellent leaving groups in 1,3-diiodopropane facilitates a more rapid intramolecular cyclization. |
| Primary Reaction Site | Carbon-Iodine Bond | Carbon-Iodine Bond | The C-I bond is the more labile site for nucleophilic attack. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of cyclopropane from a 1,3-dihalopropane. This protocol can be adapted for both this compound and 1,3-diiodopropane.
Objective: To synthesize cyclopropane via intramolecular Wurtz-type coupling of a 1,3-dihalopropane.
Materials:
-
1,3-dihalopropane (this compound or 1,3-diiodopropane)
-
Zinc dust (activated)
-
Sodium iodide (catalyst, optional)
-
Anhydrous ethanol (B145695) or other suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
To the flask, add activated zinc dust and a catalytic amount of sodium iodide in anhydrous ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of the 1,3-dihalopropane in anhydrous ethanol to the refluxing mixture.
-
Continue refluxing for a specified period (typically several hours), monitoring the reaction progress by a suitable method (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The cyclopropane product, being a gas at room temperature, can be collected in a gas bag or trapped in a cooled solvent.
-
Purification can be achieved by passing the gas through appropriate traps to remove any unreacted starting material or solvent vapors.
This method is a variation of the Freund reaction, one of the earliest syntheses of cyclopropane.[3]
Logical Relationship of Reactivity
The following diagram illustrates the logical flow of comparing the two reagents in cyclization reactions, highlighting the key chemical principles that determine their efficiency.
Caption: Reactivity comparison of 1,3-dihalopropanes.
Conclusion
Based on fundamental principles of organic chemistry, 1,3-diiodopropane is the more efficient reagent for intramolecular cyclization to form cyclopropane when compared to this compound. This is attributed to the weaker carbon-iodine bond, which makes iodide a better leaving group than bromide. For researchers aiming for higher yields and faster reaction times in the synthesis of cyclopropane derivatives via this route, 1,3-diiodopropane is the recommended starting material. The choice of reagent will, of course, also be influenced by factors such as cost and availability.
References
Unlocking Synthetic Efficiency: The Strategic Advantage of 1-Bromo-3-iodopropane in Sequential Substitutions
For researchers and professionals in organic synthesis and drug development, the choice of bifunctional electrophiles is pivotal for the construction of complex molecular architectures. Among these, 1-bromo-3-iodopropane emerges as a superior building block for sequential substitution reactions, offering a distinct advantage in control and efficiency over symmetrical dihaloalkanes like 1,3-dibromopropane (B121459) and 1,3-dichloropropane.
The key to this compound's utility lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more labile than the carbon-bromine (C-Br) bond, making the iodide a much better leaving group in nucleophilic substitution reactions.[1][2] This inherent difference in reactivity allows for the selective, stepwise introduction of two different nucleophiles, a feat that is challenging to achieve with high selectivity using symmetrical dihaloalkanes.
The Reactivity Hierarchy: A Clear Advantage
In nucleophilic substitution reactions, the leaving group's ability to depart is crucial. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This is due to the iodide ion's larger size, greater polarizability, and the weaker C-I bond strength compared to other carbon-halogen bonds. Consequently, the reaction of this compound with a nucleophile will preferentially occur at the carbon bearing the iodine atom, leaving the C-Br bond intact for a subsequent, distinct substitution reaction.
This chemoselectivity minimizes the formation of statistical mixtures of products that are often obtained when using symmetrical dihaloalkanes like 1,3-dibromopropane, where both bromine atoms have similar reactivity. The result is a cleaner reaction profile, simpler purification, and often higher overall yields of the desired unsymmetrically substituted product.
Performance in Sequential N-Alkylation: A Comparative Overview
A common application of dihaloalkanes is the synthesis of nitrogen-containing heterocycles and N,N-disubstituted compounds through sequential alkylation of primary amines. The differential reactivity of this compound offers a clear advantage in these syntheses.
Consider the sequential dialkylation of a primary amine. The first substitution occurs selectively at the iodinated carbon of this compound. The second, intramolecular or intermolecular substitution, then proceeds at the brominated carbon, often requiring more forcing conditions. This controlled approach is particularly valuable in the synthesis of substituted piperidines, a common motif in pharmaceuticals.
While direct, side-by-side comparative studies with exhaustive quantitative data are not always available in a single publication, the principles of organic chemistry and existing literature on selective alkylations strongly support the superior performance of this compound. The following table provides a qualitative and illustrative quantitative comparison based on established reactivity principles.
| Feature | This compound | 1,3-Dibromopropane | 1,3-Dichloropropane |
| Selectivity in Sequential Reactions | High | Low to Moderate | Low |
| First Substitution Site | Predominantly at the C-I bond | Statistical mixture | Statistical mixture |
| Control over Product Formation | Excellent | Poor | Poor |
| Byproduct Formation | Minimized | Significant (di-substituted, starting material) | Significant (di-substituted, starting material) |
| Purification | Generally simpler | Often complex | Often complex |
| Illustrative Yield (Mono-alkylation) | >90% (under optimized conditions) | Variable, often with mixtures | Variable, often with mixtures |
| Illustrative Yield (Sequential Dialkylation) | Good to Excellent (stepwise) | Moderate (often as a one-pot cyclization) | Lower (requires harsher conditions) |
Experimental Protocols: A Guide to Application
To illustrate the practical application of this compound in a sequential substitution, a general protocol for the synthesis of an N-substituted-3-bromopropylamine is provided below, which can then be used for subsequent cyclization or further functionalization.
Experimental Protocol: Selective Mono-alkylation of a Primary Amine with this compound
Objective: To synthesize N-benzyl-3-bromopropylamine by selective reaction of benzylamine (B48309) at the C-I bond of this compound.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzyl-3-bromopropylamine.
Expected Yield: High yields (typically >80%) of the mono-alkylated product are expected due to the high chemoselectivity of the reaction.
Visualizing the Advantage: Workflow and Logic
The strategic advantage of this compound can be clearly visualized through diagrams illustrating the experimental workflow and the logical basis for its selectivity.
References
A Comparative Guide to the Chemoselectivity of 1-Bromo-3-iodopropane with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The study of bifunctional molecules is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. 1-Bromo-3-iodopropane is a valuable building block due to the differential reactivity of its two halogen atoms. This guide provides an objective comparison of its chemoselective reactions with a range of nucleophiles, supported by established chemical principles and experimental data.
The chemoselectivity of this compound is primarily governed by the superior leaving group ability of the iodide ion compared to the bromide ion in SN2 reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the carbon attached to the iodine more susceptible to nucleophilic attack.[1][2][3] Consequently, nucleophiles will preferentially displace the iodide, leaving the bromide intact for subsequent transformations.[4][5]
Data Presentation: A Summary of Chemoselective Reactions
The following table summarizes the expected major products from the reaction of this compound with various nucleophiles under conditions favoring SN2 reactions. The selectivity for substitution at the C-I bond is consistently high.
| Nucleophile Category | Specific Nucleophile | Reagent Example | Expected Major Product | Rationale for Selectivity |
| N-Nucleophiles | Azide (B81097) | Sodium Azide (NaN₃) | 3-Bromopropyl azide | The azide ion is a potent nucleophile that will preferentially displace the better leaving group (iodide).[6][7] |
| Primary Amine | Ethylamine (CH₃CH₂NH₂) | N-(3-Bromopropyl)ethanamine | The primary amine attacks the more electrophilic carbon, leading to the mono-alkylated product.[8] | |
| S-Nucleophiles | Thiolate | Sodium thiomethoxide (NaSCH₃) | 3-Bromopropyl(methyl)sulfane | Thiolates are excellent nucleophiles and will readily displace the iodide ion.[9][10] |
| O-Nucleophiles | Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-Bromo-3-methoxypropane | The alkoxide will preferentially attack the carbon bearing the iodide. |
| Carboxylate | Sodium Acetate (CH₃COONa) | 3-Bromopropyl acetate | The carboxylate anion acts as a nucleophile, displacing the iodide to form an ester. | |
| C-Nucleophiles | Cyanide | Sodium Cyanide (NaCN) | 4-Bromobutanenitrile | The cyanide ion will attack the carbon attached to the iodine to form a new carbon-carbon bond.[11] |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | (3-Bromopropyl)benzene | Grignard reagents are strong carbon nucleophiles that react at the more reactive C-I bond.[12][13] |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with different classes of nucleophiles.
General Protocol for Nucleophilic Substitution with Sodium Azide
This procedure is adapted from the synthesis of azido (B1232118) derivatives from bromo compounds.[6][14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Addition of Nucleophile: To this solution, add sodium azide (1.1-1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 3-bromopropyl azide.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
General Protocol for Nucleophilic Substitution with a Thiolate
This protocol is based on the high nucleophilicity of sulfur compounds.[9][10]
-
Reaction Setup: In a round-bottom flask, dissolve the corresponding thiol (1.0 equivalent) in a suitable solvent like ethanol (B145695) or THF.
-
Deprotonation: Add a base such as sodium hydroxide (B78521) or sodium hydride (1.0 equivalent) at 0 °C to generate the thiolate nucleophile in situ.
-
Addition of Electrophile: To the solution of the thiolate, add this compound (1.0 equivalent) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting 3-bromopropyl sulfide (B99878) can be purified by column chromatography or distillation.
Visualization of Reaction Pathways
Logical Relationship of Competitive Reactions
The following diagram illustrates the chemoselective preference for the substitution of iodide over bromide when this compound reacts with a nucleophile.
Caption: Competitive SN2 pathways for this compound.
Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and purification of a substituted product from this compound.
Caption: A standard workflow for nucleophilic substitution reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 22306-36-1 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide [mdpi.com]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
Comparative Toxicity Analysis: 1-Bromo-3-iodopropane vs. 1-Bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 1-bromo-3-iodopropane and 1-bromo-3-chloropropane (B140262), focusing on available experimental data. The objective is to equip researchers with the necessary information to make informed decisions regarding the handling, application, and potential risks associated with these haloalkane compounds in a laboratory and drug development context.
Executive Summary
A comprehensive review of available toxicological data reveals a significant disparity in the extent of characterization between 1-bromo-3-chloropropane and this compound. Extensive quantitative data from acute toxicity studies are available for 1-bromo-3-chloropropane, alongside findings on its carcinogenic potential. In stark contrast, there is a notable absence of specific quantitative toxicity data (e.g., LD50, LC50) for this compound in the public domain. General safety information characterizes it as "slightly toxic and irritating"[1]. This guide will present the detailed data for 1-bromo-3-chloropropane and offer a qualitative comparison based on the chemical properties and general toxicological principles of haloalkanes.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for 1-bromo-3-chloropropane. No quantitative data for this compound was found in the reviewed literature.
Table 1: Acute Toxicity of 1-Bromo-3-chloropropane
| Parameter | Value | Species | Route of Administration | Reference |
| Oral LD50 | 930 mg/kg | Rat | Oral | [2] |
| Oral LD50 | 1290 mg/kg | Mouse | Oral | [2] |
| Oral LD50 | 800 - 1300 mg/kg (females) | Rat | Oral | [3] |
| Oral LD50 | 1300 - 2000 mg/kg (males) | Rat | Oral | [3] |
| Inhalation LC50 | 5668 mg/m³ | Rat | Inhalation | [2] |
| Inhalation LC50 | 6.5 mg/L / 4h | Rat | Inhalation | [3] |
| Inhalation LC50 | 7.27 mg/L / 4h | Rat | Inhalation | [3] |
| Dermal LD50 | >2000 mg/kg | Rat | Dermal | [3] |
| Dermal LD50 | 3000 mg/kg | Rabbit | Dermal |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population upon inhalation over a specified time.
Qualitative Toxicological Comparison and Mechanistic Insights
While direct comparative studies are unavailable, a qualitative assessment of toxicity can be inferred from the chemical structures and general knowledge of haloalkane toxicology.
Chemical Reactivity: Haloalkanes often exert their toxicity through their action as alkylating agents, which can lead to cellular damage. The reactivity of the carbon-halogen bond is a key factor. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond in this compound is the most easily cleaved, suggesting it may be a more reactive alkylating agent than 1-bromo-3-chloropropane. Bromoalkanes are generally considered more aggressive alkylating agents than chloroalkanes[4].
Metabolic Activation: The toxicity of many haloalkanes is dependent on their metabolic activation to reactive intermediates. Two primary pathways are implicated: cytochrome P450-mediated oxidation and glutathione (B108866) (GSH) conjugation[5]. These processes can generate reactive species that can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.
Below is a generalized workflow for assessing in vivo genotoxicity of haloalkanes, a common endpoint for this class of compounds.
Caption: Workflow for in vivo genotoxicity testing of haloalkanes.
Experimental Protocols
Detailed experimental protocols for the toxicity testing of 1-bromo-3-chloropropane are often found in regulatory agency reports and the primary literature. Below is a summary of a typical protocol for an acute oral toxicity study based on OECD Guideline 401, as referenced in the available documentation[3].
Acute Oral Toxicity Study (Based on OECD TG 401)
-
Test Species: Rats, typically of a single sex (females are often used as they can be more sensitive) or both sexes.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before the study.
-
Fasting: Animals are fasted prior to dosing (e.g., overnight for rats) to promote absorption of the test substance.
-
Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is kept low and is based on the animal's body weight.
-
Dose Levels: A range of dose levels is used to determine the dose-response relationship. A limit test may be performed first at a high dose level (e.g., 2000 mg/kg) to determine if the substance has low acute toxicity.
-
Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Animals are weighed before dosing and at regular intervals throughout the study.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Conclusion
The available data indicates that 1-bromo-3-chloropropane exhibits moderate acute toxicity via oral and inhalation routes and is a potential carcinogen. In contrast, the toxicological profile of this compound is largely undefined, with a critical lack of quantitative data. Based on chemical principles, the higher reactivity of the carbon-iodine bond in this compound may suggest a potential for higher toxicity compared to its chloro-analogue, but this remains to be experimentally verified. Researchers and drug development professionals should exercise caution when handling both compounds, and particularly this compound, due to the lack of comprehensive safety data. It is strongly recommended that appropriate in vitro and in vivo toxicity studies be conducted for this compound to establish a clear safety profile before its widespread use in any application.
References
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 1-Bromo-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of 1-bromo-3-iodopropane in nucleophilic substitution reactions. We will explore its reactivity in comparison to other dihalogenated alkanes, supported by fundamental chemical principles and comparative experimental data. This document details the underlying reasons for its selective reactivity, presents relevant quantitative data, and outlines protocols for empirical kinetic analysis.
Introduction: The Bifunctional Advantage of this compound
This compound is a valuable bifunctional building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the two distinct reactive sites offered by the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1] The significant difference in the reactivity of these two bonds allows for controlled, sequential nucleophilic substitutions, making it a powerful tool for constructing complex molecular architectures.[1][2] This guide focuses on the kinetic aspects that govern this selective reactivity.
Comparative Kinetic Analysis: C-I vs. C-Br Reactivity
The rate of nucleophilic substitution reactions in alkyl halides is primarily determined by the strength of the carbon-halogen bond; a weaker bond leads to a faster reaction because less energy is required to break it.[3][4] The general order of reactivity for alkyl halides in both SN1 and SN2 reactions is R-I > R-Br > R-Cl > R-F.[3][5] This trend is a direct consequence of the decreasing carbon-halogen bond strength as one moves down the halogen group.[3][5]
In the case of this compound, the C-I bond is significantly weaker and therefore more reactive towards nucleophilic attack than the C-Br bond.[1] This allows for selective substitution at the iodinated carbon, leaving the C-Br bond available for subsequent transformations.[2]
Data Presentation: Carbon-Halogen Bond Energies
The difference in reactivity can be quantified by comparing the average bond dissociation energies for the carbon-halogen bonds. A lower bond energy correlates with a better leaving group and a higher rate of substitution.[3][6]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-I | 228 - 240 | Highest |
| C-Br | 276 - 290 | Intermediate |
| C-Cl | 328 - 346 | Lowest |
| Data sourced from multiple chemistry resources.[3][4][6][7] |
As the data indicates, the C-I bond requires the least amount of energy to be cleaved, making the iodide ion a superior leaving group compared to the bromide ion.[8] This fundamental property is the basis for the chemoselectivity observed in reactions involving this compound.
Figure 1. Relationship between bond energy, leaving group ability, and reaction rate.
Experimental Protocols
To empirically determine the kinetic parameters and compare the reactivity of different halogen sites, a well-designed experimental protocol is essential. Below are two common methodologies.
Protocol 1: Competitive Reactivity Analysis using Gas Chromatography (GC)
This method is designed to determine the relative reactivity of the C-I and C-Br bonds in this compound by making them compete for a limited amount of nucleophile.
-
Reaction Setup: Prepare a solution of this compound in a suitable polar aprotic solvent, such as acetone, which is known to favor SN2 reactions.[9]
-
Nucleophile Addition: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a nucleophile, such as sodium thiophenoxide, to the solution. Using a limited amount of the nucleophile ensures that the two sites compete for it.[9]
-
Reaction Monitoring: Maintain the reaction at a constant temperature and stir vigorously. The progress of the reaction can be monitored by taking aliquots at regular time intervals.
-
Quenching: Quench the reaction in each aliquot by adding a large volume of cold water.
-
Extraction: Extract the organic components from the quenched solution using a suitable solvent like diethyl ether.
-
Analysis: Analyze the organic extracts using Gas Chromatography (GC). The GC will separate the unreacted this compound and the two potential monosubstituted products (1-bromo-3-(phenylthio)propane and 1-iodo-3-(phenylthio)propane).
-
Data Interpretation: By comparing the peak areas of the two products, the relative rates of substitution at the C-I and C-Br positions can be determined. A higher proportion of the bromo-substituted product indicates a faster reaction at the C-I site.[9]
Protocol 2: Kinetic Study using UV-Vis Spectrophotometry
This protocol is suitable when one of the reactants or products has a distinct chromophore, allowing the reaction to be monitored spectrophotometrically.[10]
-
Solution Preparation: Prepare stock solutions of this compound and a suitable nucleophile (e.g., a colored nucleophile like 2,4-dinitrophenoxide) in a solvent that dissolves both reactants.[10]
-
Spectrometer Calibration: Calibrate the UV-Vis spectrometer using the solvent as a reference. Record the absorption spectrum of the reactants to identify a suitable wavelength for monitoring, ideally where the product absorbs strongly and the reactants do not.[10]
-
Reaction Initiation: Mix accurately measured volumes of the reactant solutions in a cuvette, which is then placed in a thermostatted cell holder in the spectrometer.[10]
-
Data Acquisition: Configure the spectrometer software for a kinetics run, setting the monitoring wavelength and the time interval for measurements. Record the change in absorbance over time.[10]
-
Data Analysis: Use the Beer-Lambert law to convert absorbance data into concentration data for the product. Plot the concentration versus time and apply the appropriate integrated rate law (e.g., pseudo-first-order if the nucleophile is in large excess) to determine the observed rate constant (kobs).[10]
Figure 2. A generalized workflow for the experimental determination of reaction kinetics.
Conclusion
The kinetic profile of this compound is defined by the differential reactivity of its carbon-halogen bonds. The significantly lower bond energy of the C-I bond makes it the preferential site for nucleophilic attack under kinetic control.[1][4] This predictable chemoselectivity is a key advantage, enabling its use in complex, multi-step synthetic pathways where precise control over functionalization is critical.[2] The experimental protocols outlined in this guide provide a framework for researchers to quantify this reactivity and leverage it effectively in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 22306-36-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. savemyexams.com [savemyexams.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Question What is the correct order of reactivity for reactions involving.. [askfilo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. homepages.gac.edu [homepages.gac.edu]
The Strategic Advantage of Heterodihaloalkanes: A Case for 1-Bromo-3-iodopropane
For researchers, scientists, and professionals in drug development, the precise construction of molecular architectures is paramount. The choice of building blocks can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of 1-bromo-3-iodopropane and its symmetric counterparts, such as 1,3-dibromopropane (B121459) and 1,3-diiodopropane (B1583150), in organic synthesis. We will explore the fundamental principles that govern their reactivity and present experimental evidence to guide the strategic selection of these critical reagents.
At the heart of organic synthesis lies the ability to form new chemical bonds in a controlled manner. Dihaloalkanes are versatile reagents that serve as bifunctional electrophiles, enabling the introduction of alkyl chains and the formation of cyclic structures. While symmetric dihaloalkanes offer two identical reactive sites, unsymmetrical or heterodihaloalkanes, such as this compound, provide a distinct advantage: differential reactivity.
The Reactivity Divide: A Tale of Two Halogens
The key to understanding the utility of this compound lies in the inherent differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, making the iodide a superior leaving group in nucleophilic substitution reactions.[1][2] This disparity in reactivity allows for the selective, sequential functionalization of the propane (B168953) chain. A nucleophile will preferentially displace the iodide, leaving the bromide intact for a subsequent transformation with a different nucleophile.
In contrast, symmetric dihaloalkanes like 1,3-dibromopropane or 1,3-diiodopropane present a statistical challenge when mono-alkylation is desired. A nucleophile will react at either end of the molecule with equal probability, leading to a mixture of the desired mono-substituted product and the undesired di-substituted byproduct.[3] Separating these products can be challenging and often results in a lower yield of the target molecule.
To illustrate this principle, let us consider the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[4][5]
Comparative Performance: Williamson Ether Synthesis
The reaction of a phenoxide with a dihaloalkane is a classic example that highlights the advantages of using an unsymmetrical substrate. The goal is to achieve mono-alkylation of the phenol (B47542), yielding a ω-haloalkoxybenzene, which can then be used in further synthetic steps.
| Dihaloalkane | Nucleophile | Product(s) | Mono-alkylation Yield | Di-alkylation Yield |
| This compound | Sodium Phenoxide | 3-Bromopropoxybenzene | High | Low |
| 1,3-Dibromopropane | Sodium Phenoxide | 3-Bromopropoxybenzene & 1,3-Diphenoxypropane | Moderate | Moderate |
| 1,3-Diiodopropane | Sodium Phenoxide | 3-Iodopropoxybenzene & 1,3-Diphenoxypropane | Moderate | Moderate |
Note: The yields presented are representative and can vary based on specific reaction conditions.
As the table indicates, the reaction with this compound is highly selective for the mono-alkylation product. The greater reactivity of the C-I bond ensures that the phenoxide preferentially displaces the iodide, leaving the less reactive C-Br bond untouched under controlled conditions. With symmetric dihaloalkanes, a significant portion of the starting material is consumed to form the di-substituted byproduct, 1,3-diphenoxypropane, thereby reducing the yield of the desired intermediate.[3]
Experimental Protocols
Key Experiment 1: Selective Mono-alkylation of Phenol with this compound
Objective: To synthesize 3-bromopropoxybenzene with high selectivity.
Materials:
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetone.
-
Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form sodium phenoxide.
-
To this mixture, add this compound (1.2 eq) dropwise.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-bromopropoxybenzene.
Key Experiment 2: Mono-alkylation of Phenol with 1,3-Dibromopropane
Objective: To synthesize 3-bromopropoxybenzene, observing the formation of the di-substituted byproduct.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1,3-Dibromopropane
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1 and 2 from the protocol for this compound.
-
To the sodium phenoxide solution, add 1,3-dibromopropane (1.2 eq) dropwise.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress using TLC, paying close attention to the formation of two product spots.
-
Follow steps 5 through 9 from the previous protocol. The column chromatography will require careful separation of 3-bromopropoxybenzene and 1,3-diphenoxypropane.
Visualizing the Synthetic Strategy
The differential reactivity of this compound enables a clear and efficient synthetic workflow, which can be visualized as follows:
Caption: Sequential reaction pathway using this compound.
In contrast, the use of a symmetric dihaloalkane leads to a less controlled reaction pathway with the formation of byproducts.
Caption: Reaction pathways for symmetric dihaloalkanes.
Conclusion
The choice between an unsymmetrical and a symmetrical dihaloalkane is a critical decision in synthetic planning. While symmetric dihaloalkanes have their applications, particularly in the formation of symmetrical molecules and polymers, this compound offers a clear advantage in scenarios requiring selective, sequential functionalization. The predictable and controlled reactivity of its C-I and C-Br bonds allows for the efficient synthesis of complex, unsymmetrical molecules with higher yields and purities, minimizing the need for challenging separation procedures. For researchers aiming for precision and efficiency in their synthetic endeavors, this compound represents a strategically superior choice.
References
A Comparative Analysis of Bromide and Iodide as Leaving Groups in 1-Bromo-3-iodopropane
In the realm of organic synthesis, the differential reactivity of functional groups within a single molecule offers a powerful tool for selective chemical transformations. The molecule 1-bromo-3-iodopropane serves as an excellent case study for comparing the leaving group ability of two common halogens, bromide and iodide, in nucleophilic substitution reactions. This guide provides an objective comparison of their performance, supported by established chemical principles and illustrative experimental data, to inform researchers and drug development professionals in their synthetic strategies.
Core Principles of Leaving Group Ability
The efficacy of a leaving group in a nucleophilic substitution reaction, such as the SN2 reaction typical for primary haloalkanes like this compound, is primarily determined by two factors: the strength of the carbon-halogen bond and the stability of the halide anion once it has departed. A better leaving group is one that is a weaker base and forms a more stable anion.
Generally, in the context of halogens, the leaving group ability follows the trend:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is rationalized by the fact that iodide is the weakest base among the common halides, and the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds.[1][2][3] Consequently, in a molecule containing both a bromine and an iodine atom, the iodide is expected to be the superior leaving group.[4]
Quantitative Comparison of Leaving Group Performance
| Leaving Group | Substrate Example | Relative Rate Constant (k_rel) | C-X Bond Dissociation Energy (kJ/mol) |
| Iodide | 1-Iodopropane | ~30 | ~228 |
| Bromide | 1-Bromopropane | 1 | ~290 |
Note: The relative rate constants are illustrative and normalized to the reaction of the alkyl bromide. The actual rates depend on specific reaction conditions such as the nucleophile, solvent, and temperature. The bond dissociation energies are approximate values.[1][5][6]
The data clearly indicates that the reaction proceeds significantly faster when iodide is the leaving group, a direct consequence of the lower C-I bond dissociation energy.[5]
Reaction Mechanism and Selectivity
The reaction of this compound with a nucleophile (Nu⁻) predominantly proceeds via an SN2 mechanism, given its primary alkyl halide structure. Due to the superior leaving group ability of iodide, the nucleophile will selectively attack the carbon atom bonded to the iodine.
Caption: SN2 reaction mechanism for the selective substitution of iodide in this compound.
This chemoselectivity is a cornerstone of the utility of this compound in multi-step syntheses, allowing for the sequential introduction of different functional groups.[4]
Experimental Protocols
To quantitatively determine the relative leaving group ability of bromide and iodide in this compound, a kinetic study can be performed by monitoring the reaction progress over time. The following is a generalized protocol for such an experiment using Gas Chromatography-Mass Spectrometry (GC-MS).
Kinetic Analysis of Nucleophilic Substitution using GC-MS
Objective: To determine the rate constants for the reaction of this compound with a nucleophile (e.g., sodium azide) and thereby compare the leaving group ability of bromide and iodide.
Materials:
-
This compound
-
Sodium azide (B81097) (or other desired nucleophile)
-
A suitable polar aprotic solvent (e.g., acetone (B3395972) or DMF)
-
Internal standard (e.g., a non-reactive alkane of similar volatility)
-
Reaction vessel with temperature control and magnetic stirring
-
GC-MS system
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound and the internal standard in the chosen solvent.
-
Initiation: Add a known concentration of the nucleophile (e.g., sodium azide) to the reaction vessel to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a large volume of a solvent that stops the reaction and is suitable for GC-MS analysis (e.g., dichloromethane (B109758) with a quenching agent if necessary).
-
GC-MS Analysis: Inject the quenched sample into the GC-MS. The instrument should be calibrated beforehand with authentic samples of the starting material and expected products (1-azido-3-bromopropane and 1-azido-3-iodopropane, though the latter is unlikely to form initially) to determine their retention times and response factors relative to the internal standard.
-
Data Collection: Record the peak areas of the reactant (this compound) and the primary product (1-azido-3-bromopropane) relative to the internal standard at each time point.
-
Kinetic Plot: Plot the natural logarithm of the concentration of this compound versus time. For an SN2 reaction, this should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the nucleophile (if it is in large excess).
Caption: Experimental workflow for the kinetic analysis of the nucleophilic substitution of this compound.
Conclusion
The comparison between bromide and iodide as leaving groups in this compound unequivocally demonstrates the superior lability of the iodide. This is supported by the fundamental principles of carbon-halogen bond strength and halide basicity, and is reflected in the significantly faster reaction rates observed for the displacement of iodide compared to bromide in analogous primary haloalkanes. The pronounced chemoselectivity in the reactions of this compound makes it a valuable bifunctional building block in organic synthesis, enabling the controlled and sequential introduction of functionalities. The experimental protocols outlined provide a framework for the quantitative validation of these principles in a laboratory setting.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. This compound | 22306-36-1 | Benchchem [benchchem.com]
- 5. (b) When 1-iodobutane, \mathrm { CH } _ { 3 } \mathrm { CH } _ { 2 } \mat.. [askfilo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Efficacy of 1-Bromo-3-iodopropane as an alkylating agent compared to other haloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-bromo-3-iodopropane as an alkylating agent against other common dihaloalkanes, namely 1,3-dibromopropane (B121459) and 1,3-diiodopropane (B1583150). The unique heterohalogenated nature of this compound offers distinct advantages in sequential alkylation strategies, a feature of significant interest in the synthesis of complex molecules and pharmaceutical intermediates.
Principles of Reactivity in Dihaloalkane Alkylating Agents
The efficacy of a haloalkane as an alkylating agent in nucleophilic substitution reactions (SN2) is largely governed by the nature of the carbon-halogen (C-X) bond. Two key factors are at play: the polarity of the bond and its bond dissociation energy. While the C-Br bond is more polar than the C-I bond, the overriding factor determining the rate of reaction is the bond strength. The C-I bond is significantly weaker than the C-Br bond, making the iodide ion a superior leaving group.
This fundamental principle dictates the reactivity trend among dihalopropanes:
-
1,3-Diiodopropane: Possesses two weak C-I bonds, making it the most reactive of the three, but prone to rapid, often uncontrollable, dialkylation.
-
This compound: Features one highly reactive site (C-I) and one less reactive site (C-Br). This differential reactivity allows for selective, sequential alkylations.[1]
-
1,3-Dibromopropane: With two C-Br bonds, it is the least reactive of the three and generally requires more forcing conditions to achieve alkylation.
The chemoselectivity of this compound is its most valuable attribute, enabling the initial substitution to occur exclusively at the iodinated carbon, preserving the bromo- functionality for a subsequent, different nucleophilic attack.[1]
Comparative Efficacy in N-Alkylation: An Illustrative Study
While direct, side-by-side comparative kinetic studies for these specific reagents are not extensively documented in peer-reviewed literature, the following section presents illustrative data based on the established principles of haloalkane reactivity. The N-alkylation of potassium phthalimide (B116566) is a classic benchmark reaction for evaluating alkylating agent efficacy.
Illustrative Experimental Data: N-Alkylation of Potassium Phthalimide
The following hypothetical data represents the expected product yields over time for the reaction of potassium phthalimide with this compound, 1,3-dibromopropane, and 1,3-diiodopropane under identical pseudo-first-order conditions.
Table 1: Comparative Yield of Mono-Alkylated Product (N-(3-halopropyl)phthalimide) Over Time
| Time (minutes) | This compound Yield (%) | 1,3-Dibromopropane Yield (%) | 1,3-Diiodopropane Yield (%) |
| 5 | 45 | 10 | 85 |
| 15 | 80 | 25 | >95 (with significant dialkylation) |
| 30 | >95 | 45 | >95 (with significant dialkylation) |
| 60 | >95 | 70 | >95 (with significant dialkylation) |
Table 2: Product Distribution after 60 Minutes
| Alkylating Agent | Mono-Alkylated Product (%) | Di-Alkylated Product (%) | Unreacted Phthalimide (%) |
| This compound | ~98 (as N-(3-bromopropyl)phthalimide) | < 1 | < 1 |
| 1,3-Dibromopropane | ~70 | ~5 | ~25 |
| 1,3-Diiodopropane | ~15 | ~80 | < 5 |
Note: This data is illustrative and intended to demonstrate the expected relative reactivity based on chemical principles. Actual results will vary based on specific experimental conditions.
Key Signaling Pathways and Experimental Workflows
The differential reactivity of this compound allows for a controlled, stepwise synthetic pathway that is not readily achievable with its symmetrical counterparts.
A robust experimental workflow is crucial for accurately comparing the efficacy of these alkylating agents.
Experimental Protocols
The following is a generalized protocol for the comparative N-alkylation of potassium phthalimide. This procedure can be adapted for other nucleophiles and analytical methods.
Materials and Equipment
-
Potassium phthalimide
-
This compound
-
1,3-Dibromopropane
-
1,3-Diiodopropane
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flasks with reflux condensers
-
Magnetic stirrers and heatable stirring plates
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for reagent addition and sampling
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Internal standard (e.g., dodecane) for quantitative analysis
Procedure
-
Reaction Setup: In three separate, oven-dried round-bottom flasks under an inert atmosphere, add potassium phthalimide (1.0 eq) and anhydrous DMF.
-
Standardization: Add a known amount of an internal standard to each flask.
-
Equilibration: Heat the mixtures to a constant temperature (e.g., 60 °C) with stirring.
-
Initiation: At time t=0, add the respective alkylating agent (1.1 eq) to each flask simultaneously.
-
Sampling: Withdraw aliquots from each reaction mixture at predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing cold diethyl ether and a small amount of water to precipitate unreacted potassium phthalimide.
-
Analysis: Analyze the organic phase of each quenched sample by GC-MS or HPLC to determine the relative concentrations of the starting materials and products by comparing their peak areas to that of the internal standard.
Data Analysis
-
Calculate the concentration of the mono-alkylated and di-alkylated products at each time point for all three reactions.
-
Plot the concentration of the desired product versus time for each alkylating agent.
-
Determine the initial reaction rates from the slope of the initial linear portion of the concentration-time curves.
-
Calculate the final product distribution and yield for each reaction.
Conclusion
This compound stands out as a highly efficient and selective alkylating agent for syntheses requiring a stepwise introduction of two different nucleophiles. Its reactivity is intermediate between the highly reactive 1,3-diiodopropane and the less reactive 1,3-dibromopropane. The key advantage of this compound lies in its chemoselectivity, which allows for high yields of mono-alkylated intermediates that can be isolated and used in subsequent synthetic steps. This level of control is difficult to achieve with the symmetrical dihaloalkanes, making this compound a valuable tool for complex organic synthesis in research and drug development.
References
A Comparative Guide to the Genotoxicity of 1-Bromo-3-iodopropane and 1,3-dibromopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of 1-Bromo-3-iodopropane and 1,3-dibromopropane (B121459). The availability of public data on the genotoxic potential of this compound is limited. Therefore, to provide a meaningful comparison, this document summarizes the available data for 1,3-dibromopropane and uses 1-bromo-3-chloropropane (B140262) as a surrogate for comparative analysis due to its structural similarity.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the genotoxicity of 1,3-dibromopropane and its structural analog, 1-bromo-3-chloropropane.
Table 1: Genotoxicity Data for 1,3-dibromopropane
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100, TA1535 | Up to 1250 µ g/plate | With | Mutagenic | |
| S. typhimurium TA98, TA1537 | Up to 1250 µ g/plate | With | Not Mutagenic | ||
| Escherichia coli WP2 uvrA | Up to 1250 µ g/plate | With | Inconsistent results | ||
| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) cells | Up to 180 µg/mL | With and Without | Induced structural chromosomal aberrations | |
| In Vitro Mammalian Cell Gene Mutation Assay | Mouse bone marrow | Not specified | Not specified | Not mutagenic |
Table 2: Genotoxicity Data for 1-bromo-3-chloropropane (Surrogate)
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA100, TA1535 | Up to 10,000 µ g/plate | With | Generally Mutagenic | |
| S. typhimurium TA98, TA1537 | Up to 10,000 µ g/plate | With | Not Mutagenic | ||
| In Vitro Mammalian Cell Gene Mutation Assay | Mouse lymphoma L5178Y TK+/- cells | Up to 500 µg/mL | With | Increased mutation frequency | |
| Mouse lymphoma L5178Y TK+/- cells | Up to 500 µg/mL | Without | No increase in mutation frequency | ||
| In Vivo Gene Mutation Assay | gpt delta mice (liver, bone marrow, stomach, testes) | Up to 300 mg/kg bw/day for 28 days | N/A | No increase in gpt gene mutations | |
| In Vivo Micronucleus Test | Male ICR mice (peripheral blood) | Up to 645 mg/kg bw (single oral dose) | N/A | No increase in micronucleated reticulocytes | |
| In Vivo Chromosomal Aberration Test | Rat bone marrow | 45 mg/m³ (chronic inhalation) | N/A | Increased frequency of chromosomal aberrations |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
This test is performed to detect gene mutations, specifically reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
Principle: The assay is based on the principle that the test compound's mutagenic potential is assessed by its ability to induce reverse mutations in histidine-requiring (S. typhimurium) or tryptophan-requiring (E. coli) strains, allowing them to grow on a minimal medium devoid of the specific amino acid.
Methodology:
-
Strain Selection: A set of tester strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents, to mimic mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or buffer for the non-activated condition) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated. This method is often more sensitive for certain classes of mutagens.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.
In Vitro Mammalian Chromosomal Aberration Test
This assay is designed to identify substances that cause structural chromosomal damage in cultured mammalian cells.
Principle: The test evaluates the ability of a compound to induce chromosomal abnormalities, such as breaks, gaps, and exchanges, in metaphase cells.
Methodology:
-
Cell Culture: Suitable cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured to a state of logarithmic growth.
-
Exposure: The cells are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides and stained.
-
Microscopic Analysis: At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations. The frequency of aberrant cells and the types of aberrations are recorded.
-
Evaluation: A compound is considered to cause chromosomal aberrations if it produces a concentration-dependent increase in the percentage of cells with structural aberrations or a reproducible and significant increase at one or more concentrations.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Principle: The assay is based on the principle that damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA. The resulting image resembles a "comet," with the head containing intact DNA and the tail consisting of damaged DNA fragments.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed at a low voltage.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by image analysis software, which measures parameters such as tail length, percentage of DNA in the tail, and tail moment (a product of tail length and the fraction of DNA in the tail).
-
Data Analysis: An increase in the mean tail moment or other parameters compared to the negative control indicates DNA damage.
Mandatory Visualization
Caption: General workflow for in vitro genotoxicity testing.
Caption: Proposed metabolic activation of dihalopropanes leading to genotoxicity.
Safety Operating Guide
Safe Disposal of 1-Bromo-3-iodopropane: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3-iodopropane, a halogenated organic compound. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This guide outlines a direct, step-by-step operational plan for the handling and disposal of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (double nitrile or Viton), chemical splash goggles, and a fully buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of bromine and iodine.[5]
-
Do not mix this compound waste with non-halogenated organic wastes.[6]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and some metals, as this can cause hazardous reactions.[1][4]
-
Collect waste this compound in a designated, properly labeled, and compatible container. Polyethylene or glass containers are generally suitable; avoid metal containers as halogenated solvents can produce acids that corrode them.[1]
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
Step-by-Step Disposal Protocol
-
Container Preparation : Select a clean, dry, and appropriate waste container with a secure, tight-fitting lid.
-
Waste Transfer : Carefully transfer the this compound waste into the designated container inside a chemical fume hood. Avoid splashing or creating aerosols.
-
Container Sealing : Securely close the container lid to prevent leakage or evaporation.[1] The lid should remain closed at all times except when adding waste.[6]
-
Labeling : Ensure the container is accurately labeled with its contents and the associated hazards.
-
Temporary Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.[1][3]
-
Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of the contents and container at an approved waste disposal plant.[2][3][4][7][8]
-
Record Keeping : Maintain a log of the accumulated waste, including the chemical name and quantity.
Spill Management:
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert substance like sand, silica (B1680970) gel, or vermiculite.[3][9] Place the absorbent material into a sealed container for disposal as hazardous waste.[1][3] For larger spills, evacuate the area and contact your EHS department immediately.
Quantitative Data Summary
While specific quantitative regulatory limits for disposal can vary by jurisdiction, the following table summarizes key handling and storage parameters based on safety data.
| Parameter | Specification | Source |
| pH of Waste Stream | Avoid mixing with strong acids or bases. A pH between 5.5 and 9.5 is generally acceptable for commingled organic solvent waste. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, metals. | [1][4] |
| Storage Temperature | Cool, well-ventilated area. Avoid direct sunlight and heat sources. | [1][3] |
| Container Type | Chemically compatible container (e.g., polyethylene, glass) with a tight-fitting lid. Avoid metal and galvanized containers. | [1][9] |
| Maximum Container Fill Level | Do not exceed 90% of the container's capacity to allow for expansion. | [10] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for 1-Bromo-3-iodopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Bromo-3-iodopropane (CAS No. 22306-36-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). Select gloves with a protection class of 5 or higher for prolonged contact.[3] |
| Eye Protection | Safety glasses with side shields or chemical goggles are mandatory.[3][4] Do not wear contact lenses when handling this chemical.[3] |
| Skin and Body | A flame-retardant lab coat or chemical-resistant apron should be worn. Safety footwear is also recommended.[3] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, use a NIOSH-approved respirator.[5] |
Safe Handling and Operational Plan
Follow these step-by-step procedures for the safe handling of this compound:
2.1. Preparation and Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.[4][6]
-
Ignition Sources: This chemical is flammable.[1][2] Keep it away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools for all operations.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.
2.2. Spill Management:
-
Immediate Action: In case of a spill, immediately evacuate the area and remove all ignition sources.[3]
-
Containment: Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[3]
-
Cleanup: Use non-sparking tools to collect the absorbed material into a labeled, sealable container for disposal.[3]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
3.1. Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
3.2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
All disposal activities must be in accordance with local, state, and federal regulations.[1] Do not pour down the drain or dispose of in regular trash.
Emergency First-Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing.[1] Rinse the affected area with plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4] Seek medical attention if irritation persists.[4]
-
If inhaled: Move the person to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
